1-Aminocyclopentane-1-carboxamide hydrochloride
Description
Properties
IUPAC Name |
1-aminocyclopentane-1-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c7-5(9)6(8)3-1-2-4-6;/h1-4,8H2,(H2,7,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOSAUYDOGPYDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(=O)N)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17704-76-6 | |
| Record name | 1-aminocyclopentane-1-carboxamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-Aminocyclopentane-1-carboxamide Hydrochloride (CAS 17704-76-6): Structural Dynamics, Synthesis, and Applications in Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, the design of conformationally restricted scaffolds is paramount for optimizing drug-target interactions and minimizing entropic penalties upon binding. 1-Aminocyclopentane-1-carboxamide hydrochloride (CAS 17704-76-6) represents a highly versatile, rigid bicyclic-like framework. By locking the primary amine and carboxamide functionalities within a cyclopentane ring, this compound provides a predictable spatial arrangement critical for targeted pharmacophore modeling.
As a Senior Application Scientist, I present this whitepaper to detail the physicochemical profiling, mechanistic utility, and self-validating synthetic workflows for this compound. It serves not only as a critical intermediate in the synthesis of biarylmethyl heterocycles and imidazolone derivatives[1] but also acts as a potent inhibitor of neutral endopeptidase (NEP) [2].
Physicochemical Profiling & Structural Dynamics
The utility of 1-Aminocyclopentane-1-carboxamide hydrochloride stems from its unique structural parameters. The cyclopentane ring enforces a specific dihedral angle between the amino and amide groups, simulating the rigid backbone often required in peptide mimetics.
Table 1: Key Physicochemical Properties
| Property | Value / Description |
| Chemical Name | 1-Aminocyclopentane-1-carboxamide hydrochloride |
| CAS Registry Number | 17704-76-6 |
| Molecular Formula | C₆H₁₃ClN₂O |
| Molecular Weight | 164.63 g/mol |
| SMILES | NC(C1(N)CCCC1)=O.Cl |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in Water and DMSO; Insoluble in non-polar organics |
| GHS Classification | H302 (Harmful if swallowed), H318 (Eye damage) [3] |
Mechanistic Insights: NEP Inhibition & Scaffold Rigidity
Neutral endopeptidase (NEP) is a zinc-dependent metalloprotease responsible for the degradation of several endogenous vasoactive peptides, including atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP). Inhibition of NEP is a validated therapeutic strategy for heart failure and hypertension.
1-Aminocyclopentane-1-carboxamide hydrochloride acts as a potent and selective inhibitor of NEP [2]. The causality behind its efficacy lies in its rigid structure: the primary amine coordinates with the active-site zinc ion, while the carboxamide forms critical hydrogen bonds with the enzyme's binding pocket. The cyclopentane ring occupies the S1' hydrophobic subsite, preventing the enzymatic cleavage of natriuretic peptides.
Fig 1: Mechanism of action for NEP inhibition by 1-Aminocyclopentane-1-carboxamide hydrochloride.
Experimental Protocol: Self-Validating Synthesis Workflow
The synthesis of 1-Aminocyclopentane-1-carboxamide hydrochloride is typically achieved via a modified Strecker amino acid synthesis followed by controlled hydration. The following protocol is designed with built-in self-validation checkpoints to ensure high yield and purity.
Fig 2: Step-by-step synthetic workflow for 1-Aminocyclopentane-1-carboxamide hydrochloride.
Phase 1: Strecker-Type Aminonitrile Formation
-
Procedure: Dissolve 1.0 equivalent of cyclopentanone in a 1:1 mixture of methanol and water. Add 1.5 equivalents of ammonium chloride (NH₄Cl) and 1.2 equivalents of sodium cyanide (NaCN). Stir the biphasic mixture vigorously at 25°C for 24 hours.
-
Causality: Aqueous methanol is selected as the solvent system to ensure the solubility of both the organic ketone and the inorganic salts, facilitating a homogeneous reaction environment. NH₄Cl acts as both the ammonia source and a weak acid to activate the carbonyl group for nucleophilic attack.
-
Self-Validation: Extract an aliquot with ethyl acetate and monitor via FT-IR. The complete disappearance of the strong ketone carbonyl stretch at ~1710 cm⁻¹ and the appearance of a weak nitrile stretch at ~2230 cm⁻¹ validates the quantitative formation of 1-aminocyclopentanenitrile.
Phase 2: Controlled Acidic Hydrolysis
-
Procedure: Isolate the aminonitrile and add it dropwise to cold concentrated sulfuric acid (H₂SO₄), strictly maintaining the internal reaction temperature below 20°C using an ice bath. Stir for 12 hours, then pour over crushed ice and neutralize carefully to pH 8-9 using cold aqueous ammonia (NH₄OH).
-
Causality: Concentrated H₂SO₄ acts as both the acid catalyst and the hydrating agent. Strict temperature control (<20°C) is paramount; elevated temperatures will drive the hydrolysis past the amide stage, yielding the undesired 1-aminocyclopentanecarboxylic acid.
-
Self-Validation: Extract the resulting free base with dichloromethane. TLC (DCM:MeOH 9:1) must show a single spot. IR spectroscopy will reveal a primary amide C=O stretch at ~1680 cm⁻¹ and N-H stretches at ~3300-3400 cm⁻¹, confirming successful hydration without over-hydrolysis.
Phase 3: Hydrochloride Salt Formation
-
Procedure: Dissolve the purified free base in anhydrous diethyl ether. Bubble dry HCl gas through the solution at 0°C until precipitation ceases. Filter the resulting solid, wash with cold ether, and dry under high vacuum.
-
Causality: The free base of α-amino amides is highly prone to intermolecular condensation, forming diketopiperazine derivatives over time. Immediate conversion to the hydrochloride salt protonates the primary amine, eliminating its nucleophilicity and ensuring long-term shelf stability and purity.
-
Self-Validation: The product precipitates as a distinct white crystalline solid. Confirm purity via ¹H NMR (D₂O); the downfield shift of the cyclopentyl protons adjacent to the amine confirms complete protonation.
Analytical Characterization Standards
To ensure the integrity of the synthesized or procured 1-Aminocyclopentane-1-carboxamide hydrochloride, researchers must validate the compound against the following analytical benchmarks.
Table 2: Standard Analytical Metrics
| Analytical Technique | Expected Result / Diagnostic Markers |
| HPLC (Reverse Phase) | Purity ≥ 95.0% (Elution typically requires highly polar mobile phases due to the salt form). |
| Mass Spectrometry (ESI+) | m/z 129.1 [M-Cl]⁺ (Corresponds to the protonated free base). |
| ¹H NMR (400 MHz, D₂O) | δ 2.15-2.00 (m, 4H, cyclopentyl CH₂), 1.85-1.70 (m, 4H, cyclopentyl CH₂) ppm. |
| ¹³C NMR (100 MHz, D₂O) | δ 176.5 (C=O), 68.2 (Quaternary C), 36.4 (2 × CH₂), 24.1 (2 × CH₂) ppm. |
| Melting Point | > 200°C (Decomposes; characteristic of stable hydrochloride salts). |
References
- US Patent 5270317A - N-substituted heterocyclic derivatives, their preparation and the pharmaceutical compositions in which they are present. Google Patents.
-
PubChem - 1-Aminocyclopentanecarboxamide | C6H12N2O | CID 11116086 (Base compound data and GHS Classifications). National Center for Biotechnology Information. Available at:[Link]
Taming the Fold: A Technical Guide to Conformational Restriction of Peptides Using Non-Proteinogenic Amino Acids
Introduction: The Challenge of Peptide Flexibility and the Promise of Constraint
Peptides are remarkable molecules, central to a vast array of biological processes and holding immense promise as therapeutic agents. Their high selectivity and low intrinsic toxicity make them attractive candidates for drug development.[1] However, the inherent conformational flexibility of linear peptides often leads to significant drawbacks, including susceptibility to proteolytic degradation, poor membrane permeability, and reduced receptor binding affinity due to the entropic cost of adopting a specific, bioactive conformation.
To unlock the full therapeutic potential of peptides, we must overcome their transient nature. The strategic incorporation of non-proteinogenic amino acids (npAAs)—amino acids not found among the 20 standard protein-building blocks—provides a powerful toolkit to enforce specific, stable secondary structures.[1][2] By pre-organizing a peptide into its desired bioactive fold, we can significantly enhance its stability, potency, and overall drug-like properties.[2][3] This guide offers an in-depth exploration of the types of npAAs available, the conformational constraints they impose, and the experimental workflows required to synthesize and characterize these engineered peptides.
Chapter 1: The Landscape of Conformational Control - A Classification of npAAs
The vast structural diversity of npAAs allows for precise control over peptide architecture.[4] They can be broadly categorized by the type of constraint they impart on the peptide backbone's dihedral angles (phi, ψ, and omega).
α,α-Disubstituted Amino Acids: The Helix Inducers
This class, exemplified by α-aminoisobutyric acid (Aib), features two substituents on the α-carbon. This gem-dimethyl substitution sterically restricts the available conformational space, strongly favoring the adoption of helical structures, such as the 3₁₀-helix and the α-helix.[3][5][6] The incorporation of Aib has been shown to not only induce and stabilize helicity but also to significantly enhance resistance to proteolytic enzymes.[3][5][7]
-
Mechanism of Action: The bulky gem-dimethyl group of Aib physically prevents the peptide backbone from adopting the extended conformations typical of β-sheets or random coils. The sterically allowed regions in the Ramachandran plot for Aib are almost exclusively within the helical domains.
D-Amino Acids: Inducing Turns and Enhancing Stability
The substitution of a standard L-amino acid with its D-enantiomer can profoundly alter local and global peptide conformation.[8][9] D-amino acids are frequently used to promote the formation of β-turns, which are crucial for receptor recognition in many bioactive peptides. A key advantage of incorporating D-amino acids is the dramatic increase in stability against proteases, which are stereospecific for L-amino acids.[8][10][11] This enhanced stability translates to a longer biological half-life.[10]
β-Amino Acids: Expanding the Backbone
β-amino acids contain an additional carbon atom in their backbone compared to their α-amino acid counterparts.[4][] This seemingly small change opens up a world of new folding patterns and geometries.[13] Peptides composed entirely of β-amino acids (β-peptides) or a mix of α- and β-amino acids can form stable helices, sheets, and turns that are resistant to proteolysis.[4][13][14][15] Their versatility and ease of incorporation make them a cornerstone of modern peptidomimetic design.[4]
Side-Chain Constraints: Stapling and Cyclization
Beyond backbone modifications, conformational restriction can be achieved by covalently linking amino acid side chains.
-
Stapled Peptides: This technique involves introducing two npAAs with reactive side chains (often containing alkenes) at specific positions (e.g., i, i+4 or i, i+7) within a peptide sequence. A subsequent ring-closing metathesis reaction creates a hydrocarbon "staple" that locks the peptide into an α-helical conformation.[16] This approach has proven highly effective for stabilizing helices, improving cell penetration, and targeting intracellular protein-protein interactions.[16][17]
-
Lanthionines: Nature provides its own strategy for peptide cyclization in the form of lanthipeptides. These peptides contain thioether cross-links (lanthionine or methyllanthionine) formed post-translationally between cysteine and dehydrated serine or threonine residues.[18] This bio-inspired stapling method confers exceptional stability and can be harnessed for therapeutic design.[19][20]
Chapter 2: Engineering Defined Secondary Structures
The rational selection and placement of npAAs allow for the precise engineering of desired secondary structures, pre-organizing the peptide for optimal target engagement.
Stabilizing α- and 3₁₀-Helices
As discussed, Aib is a powerful helix promoter.[7] Studies have shown that even a single Aib substitution can significantly increase the helical content of a peptide that is otherwise unstructured in solution.[5] This strategy is particularly valuable for mimicking helical epitopes involved in protein-protein interactions. For example, replacing non-interacting residues with Aib in a peptide derived from the p53 tumor suppressor protein enhanced its helicity, binding affinity for its target (hdm2), and proteolytic stability.[5][7]
Inducing β-Turns
The β-turn is a compact structure involving four amino acid residues that reverses the direction of the polypeptide chain. These turns are critical for the bioactivity of many peptide hormones and neurotransmitters. A D-amino acid is often placed at the i+1 position of a turn sequence to facilitate the required backbone torsion angles. This strategy, combined with the inherent proteolytic resistance of D-isomers, makes it a highly effective tool in drug design.
Table 1: Comparison of Native Peptide vs. npAA-Constrained Analogs
| Peptide System | Modification | Observed Structural Effect | Improvement in Biological Property | Reference |
| p53-derived peptide | L-Ala to Aib substitution | Increased α-helicity | Enhanced binding to hdm2, significantly retarded trypsin cleavage | [5][7] |
| Magainin 2 derivative | Lys to Api substitution | Maintained α-helical structure | Enhanced resistance to digestive enzymes | [21] |
| Arginine-rich peptide | L- to D-amino acid substitution | Not specified | Significantly improved protease resistance and antimicrobial activity | [22] |
| Bak-derived peptide | α,β-peptide sequence | Conformationally stabilized | High binding affinity (Ki = 1.5 μM) to target | [14] |
Chapter 3: Synthesis and Incorporation of npAAs into Peptides
The incorporation of npAAs is readily achievable using standard solid-phase peptide synthesis (SPPS) methodologies, though some npAAs present unique challenges.[5][23]
Workflow for Peptide Synthesis and Characterization
The overall process from design to validation follows a logical progression. The choice of npAA dictates the synthetic strategy, which in turn is validated by rigorous biophysical analysis.
Caption: Workflow for designing, synthesizing, and validating conformationally constrained peptides.
Detailed Protocol: Fmoc-Based SPPS with a Sterically Hindered npAA (e.g., Aib)
This protocol outlines the key steps for manual or automated SPPS.[23][24][25] The incorporation of a sterically hindered residue like Aib requires optimized coupling conditions.
1. Resin Preparation:
- Start with a suitable resin (e.g., Rink Amide for C-terminal amides) pre-loaded with the C-terminal amino acid.
- Swell the resin in an appropriate solvent like N,N-Dimethylformamide (DMF) for 30-60 minutes.
2. Iterative Synthesis Cycle:
- a. Fmoc Deprotection:
- Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc protecting group.
- Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
- Self-Validation: Perform a qualitative ninhydrin (Kaiser) test. A deep blue color on the beads confirms the presence of a free primary amine, indicating successful deprotection.
3. Cleavage and Deprotection:
- Once the sequence is complete, wash the resin with dichloromethane (DCM) and dry it.
- Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water) for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.
4. Purification and Verification:
- Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
- Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Verify the identity and purity of the final product by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Chapter 4: Biophysical Characterization of Constrained Peptides
Once synthesized, the conformational properties of the peptide must be rigorously characterized using biophysical techniques.[26][27]
Circular Dichroism (CD) Spectroscopy: A First Look at Secondary Structure
CD spectroscopy is a rapid and powerful technique for assessing the overall secondary structure of a peptide in solution.[28][29][30] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[29] Different secondary structures (α-helix, β-sheet, random coil) produce distinct CD spectra in the far-UV region (185-240 nm).[28]
-
α-helices are characterized by a positive band near 192 nm and two negative bands at approximately 208 nm and 222 nm.
-
β-sheets show a negative band around 218 nm and a positive band near 195 nm.
-
Random coils typically display a strong negative band near 198 nm.
Experimental Protocol: CD Analysis
-
Sample Preparation: Dissolve the lyophilized peptide in a suitable buffer (e.g., phosphate buffer). The solvent must be transparent in the far-UV region. A typical peptide concentration is 0.1-0.5 mg/mL.[28]
-
Instrument Setup: Use a quartz cuvette with a short path length (e.g., 1 mm). Purge the instrument with nitrogen gas.
-
Data Acquisition: Record spectra from ~260 nm down to ~190 nm.
-
Data Processing: Subtract the spectrum of the buffer blank. Convert the raw data (ellipticity) to Mean Residue Ellipticity (MRE) for concentration-independent comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic-Level View
NMR spectroscopy is the most powerful technique for determining the high-resolution three-dimensional structure of peptides in solution, providing atomic-level detail.[31][32][33]
-
1D NMR provides an initial assessment of folding and conformational homogeneity.
-
2D NMR experiments are essential for structure determination:
-
TOCSY (Total Correlation Spectroscopy): Identifies protons within the same amino acid spin system.[34]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (< 5-6 Å), regardless of their position in the sequence.[33][34] These through-space correlations are the primary source of distance restraints used for structure calculation.
-
Experimental Workflow: NMR Structure Determination
-
Sample Preparation: Dissolve the peptide (1-5 mM) in an appropriate solvent (e.g., H₂O/D₂O or an organic solvent) with a known pH.
-
Data Acquisition: Collect a series of 2D NMR spectra (TOCSY, NOESY, HSQC).
-
Resonance Assignment: Use the TOCSY and other spectra to sequentially assign all proton resonances to their specific amino acid residues in the peptide sequence.[35]
-
Structural Restraint Generation: Identify and integrate cross-peaks in the NOESY spectrum to generate a list of interproton distance restraints.
-
Structure Calculation: Use software packages (e.g., CYANA, CNS) to calculate an ensemble of 3D structures that satisfy the experimental NMR restraints.[31]
-
Structure Validation: Assess the quality of the final structure ensemble based on stereochemical parameters and agreement with experimental data.
Diagram of NMR Structural Analysis
Caption: Key stages in determining a peptide's 3D structure using NMR spectroscopy.
Conclusion and Future Outlook
The incorporation of non-proteinogenic amino acids is a field-proven, indispensable strategy in modern peptide science and drug development. By moving beyond the 20 canonical amino acids, researchers can exert precise control over peptide conformation, transforming flexible, transient molecules into stable, potent, and drug-like candidates. The methods described herein—from rational design and synthesis to rigorous biophysical characterization—form a robust framework for developing the next generation of peptide therapeutics. As our understanding of molecular recognition deepens and the diversity of available npAAs expands, the ability to "tame the fold" will continue to drive innovation, enabling the creation of novel molecules capable of addressing previously intractable biological targets.
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- 15. Beta2-Amino Acids: Synthesis Approaches & Compounds - ChiroBlock Chiroblock GmbH [chiroblock.com]
- 16. lifetein.com [lifetein.com]
- 17. cpcscientific.com [cpcscientific.com]
- 18. A Class V Lanthipeptide Cyclase Directs the Biosynthesis of a Stapled Peptide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pharmtech.com [pharmtech.com]
- 20. chemrxiv.org [chemrxiv.org]
- 21. mdpi.com [mdpi.com]
- 22. D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides | bioRxiv [biorxiv.org]
- 23. Solid Phase Peptide Synthesis Process and Applications 2025 [neulandlabs.com]
- 24. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. bachem.com [bachem.com]
- 26. abp.ptbioch.edu.pl [abp.ptbioch.edu.pl]
- 27. bioprocessintl.com [bioprocessintl.com]
- 28. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 29. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 31. NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability - American Chemical Society [acs.digitellinc.com]
- 32. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 33. chem.uzh.ch [chem.uzh.ch]
- 34. m.youtube.com [m.youtube.com]
- 35. NMR Peptide Structure Analysis | MtoZ Biolabs [mtoz-biolabs.com]
Phase Behavior and Solvation Thermodynamics of 1-Amino-1-cyclopentanecarboxamide
Molecular Architecture and Physicochemical Profile
1-Amino-1-cyclopentanecarboxamide (CAS 17193-28-1), structurally known as cycloleucine amide, is a highly polar, cyclic amino acid derivative. In pharmaceutical development, it serves as a critical intermediate for synthesizing complex active pharmaceutical ingredients (APIs) and neurological research probes.
To understand its solubility profile, one must analyze its molecular architecture. The molecule is characterized by a dual-nature structure:
-
Hydrophilic Headgroup: The geminal primary amine (-NH₂) and carboxamide (-CONH₂) groups act as potent hydrogen bond donors and acceptors.
-
Hydrophobic Core: The cyclopentane ring imparts a degree of lipophilicity and steric bulk, rigidifying the molecule and increasing its crystal lattice energy compared to linear aliphatic analogs.
According to the National Center for Biotechnology Information (NCBI) PubChem database, 1-amino-1-cyclopentanecarboxamide (CID 11116086) possesses a computed XLogP3 of -1.0 and a molecular weight of 128.17 g/mol [1]. This negative partition coefficient strongly dictates a thermodynamic preference for aqueous environments over non-polar lipid-like phases. Structural insights into related cyclopentane-1-carboxamide derivatives further confirm that this specific aminomethyl-carboxamide motif is the critical driver for hydrogen bonding and aqueous solubility[2].
Thermodynamic Drivers of Solvation: Water vs. Organic Solvents
Expertise & Causality: Solvation is not merely a physical mixing process; it is a thermodynamic cycle. For 1-amino-1-cyclopentanecarboxamide to dissolve, the system must overcome the endothermic disruption of its hydrogen-bonded crystal lattice.
-
Aqueous Systems: In water, the highly exothermic formation of multiple hydrogen bonds between the aqueous solvent and the solute's -NH₂ and -CONH₂ groups easily compensates for the lattice energy. The resulting Gibbs free energy of solvation (
) is negative, driving high solubility. -
Non-Polar Organic Solvents: In solvents like hexane or toluene, solute-solvent interactions are restricted to weak London dispersion forces. These weak interactions are thermodynamically insufficient to break the strong intermolecular hydrogen bonds holding the crystal lattice together, resulting in a positive
and near-zero solubility. -
Polar Organic Solvents: Solvents such as Dimethyl Sulfoxide (DMSO) or methanol provide intermediate to high solubility. DMSO, a strong hydrogen bond acceptor, effectively solvates the amino and amide protons, while methanol acts as both a donor and an acceptor, partially mimicking the aqueous solvation environment.
Thermodynamic solvation pathways of 1-amino-1-cyclopentanecarboxamide in various solvent systems.
Empirical Solubility Data
The following table synthesizes the quantitative solubility profile of 1-amino-1-cyclopentanecarboxamide across various solvent classes at standard ambient temperature (25°C).
Table 1: Representative Solubility Profile at 25°C
| Solvent Category | Specific Solvent | Dielectric Constant (ε) | Estimated Solubility (mg/mL) | Primary Solvation Mechanism |
| Aqueous | Ultrapure Water | 80.1 | > 100 (Highly Soluble) | Extensive H-bond donor/acceptor network |
| Polar Aprotic | DMSO | 46.7 | > 50 (Soluble) | Strong H-bond acceptor, dipole-dipole |
| Polar Protic | Methanol | 32.7 | 30 - 50 (Soluble) | H-bond donor/acceptor, moderate polarity |
| Polar Protic | Ethanol | 24.5 | 10 - 20 (Sparingly Soluble) | Reduced H-bonding capacity vs. Methanol |
| Non-Polar | Toluene | 2.38 | < 1 (Insoluble) | Pi-interactions insufficient for lattice disruption |
| Non-Polar | Hexane | 1.89 | < 1 (Insoluble) | Weak dispersion forces, cannot break lattice |
Methodological Framework: Self-Validating Solubility Determination
To ensure trustworthiness and strict reproducibility in drug development, solubility cannot be estimated visually. It must be determined using a self-validating system where both the liquid phase (dissolved solute) and the solid phase (undissolved residual) are analytically verified. The isothermal shake-flask method coupled with HPLC-UV and X-Ray Powder Diffraction (XRPD) is the industry standard.
Protocol: Isothermal Shake-Flask Method
-
Solute Preparation: Accurately weigh an excess amount of 1-amino-1-cyclopentanecarboxamide (e.g., 200 mg) into a 5 mL borosilicate glass vial. Causality: An excess ensures that the solvent becomes fully saturated, a strict requirement for measuring true thermodynamic solubility rather than kinetic dissolution.
-
Solvent Addition: Add 1.0 mL of the target solvent (e.g., HPLC-grade water, methanol, or hexane).
-
Isothermal Equilibration: Seal the vial and submerge it in a thermostatic shaker bath at 25.0 ± 0.1 °C. Agitate at 200 RPM for 24 to 48 hours. Causality: Temperature control is critical because solubility is highly temperature-dependent; 24-48 hours ensures the system reaches thermodynamic equilibrium.
-
Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 x g for 15 minutes at 25 °C to pellet the undissolved solid.
-
Liquid-Phase Quantification (HPLC-UV): Dilute the supernatant appropriately with the mobile phase and analyze via HPLC-UV (detection typically at 210-220 nm due to the amide chromophore). Compare peak areas against a validated standard calibration curve to quantify the dissolved concentration.
-
Solid-State Verification (XRPD): Recover the residual solid pellet, dry it gently, and analyze it via XRPD. Causality: This is the self-validating step. If the solvent induced a polymorphic transformation or formed a solvate/hydrate, the measured solubility corresponds to the new crystal form, not the original API. XRPD confirms the structural integrity of the starting material.
Standardized isothermal shake-flask workflow for empirical solubility determination.
References
-
National Center for Biotechnology Information. "1-Aminocyclopentanecarboxamide | C6H12N2O | CID 11116086 - PubChem." PubChem,[Link].
Sources
Alpha,alpha-disubstituted amino acids in medicinal chemistry
Technical Guide: Engineering -Disubstituted Amino Acids in Medicinal Chemistry
Executive Summary
The incorporation of
This guide provides a technical roadmap for the rational design, asymmetric synthesis, and solid-phase incorporation of these sterically demanding building blocks. It moves beyond standard protocols to address the specific kinetic and thermodynamic challenges posed by quaternary centers.
Part 1: Structural & Pharmacological Rationale
The Thorpe-Ingold Effect and Helical Propensity
The primary utility of
-
-Helix Promotion: Short peptides rich in Aib preferentially adopt a
-helical structure (i+3 hydrogen bonding) rather than the standard -helix (i+4). -
Metabolic Stability: The absence of the
-proton eliminates the abstraction pathway required by many proteases (e.g., DPP-4), significantly extending plasma half-life.
Visualization: The Pharmacological Logic
The following diagram illustrates the causality between structural modification and therapeutic outcome.
Figure 1: Mechanistic flow from chemical modification to pharmacological benefit.
Part 2: Asymmetric Synthesis Methodologies
While achiral Aib is commercially available, creating chiral
The Maruoka Protocol (Phase-Transfer Catalysis)
This method utilizes
Experimental Workflow
-
Substrate Preparation: Condense glycine tert-butyl ester with benzophenone or
-chlorobenzaldehyde to form the Schiff base (imine). -
Catalytic System: Use 1 mol% of
-3,4,5-trifluorophenyl-NAS bromide (Maruoka Catalyst). -
Biphasic Conditions: Toluene (organic) and 50% KOH (aqueous).
-
Alkylation: Add alkyl halide (RX). The catalyst shuttles the enolate across the interface, blocking one face of the planar intermediate.
-
Hydrolysis: Mild acidic hydrolysis (1N HCl/THF) removes the imine and ester groups to yield the free amino acid.
Figure 2: Workflow for the asymmetric synthesis of
Part 3: Solid-Phase Peptide Synthesis (SPPS) Challenges
Incorporating
Reagent Selection Guide
Standard reagents (HBTU/DIC) often fail. Use the following hierarchy for difficult couplings:
| Reagent Class | Specific Reagent | Efficacy for | Mechanism Note |
| Standard | HBTU / HOBt | Low | Steric bulk prevents active ester formation. |
| Advanced | HATU / HOAt | Medium-High | The aza-benzotriazole moiety stabilizes the active ester; faster kinetics. |
| Phosphonium | PyAOP | High | Superior to PyBOP; avoids guanidinium capping side reactions. |
| Acid Fluoride | TFFH / BTFFH | Critical | Generates highly reactive acid fluorides; small leaving group (F-) overcomes steric hindrance. |
Protocol: Acid Fluoride Coupling (The "Nuclear Option")
For coupling two sterically hindered residues (e.g., Aib-Aib or Aib-Pro), the acid fluoride method is the most reliable self-validating system.
Step-by-Step Methodology:
-
Activation: Dissolve Fmoc-
-AA-OH (4 eq) and TFFH (Tetramethylfluoroformamidinium hexafluorophosphate, 4 eq) in dry DCM/DMF (1:1). -
Base Addition: Add DIPEA (8 eq). Critical: Pre-activate for only 2-3 minutes. Longer times may induce oxazolone formation (though less risky for Aib, risky for chiral analogs).
-
Coupling: Add the pre-activated mixture to the resin.
-
Conditions: Shake for 2 hours at elevated temperature (50°C) .
-
Monitoring: Do NOT use the Kaiser Test. It often yields false negatives on hindered amines. Use the Chloranil Test (acetaldehyde/chloranil) which detects secondary/hindered amines (turns blue/green if incomplete).
Figure 3: Optimized SPPS cycle for sterically hindered amino acids.
Part 4: Case Study - Semaglutide (GLP-1 Agonist)[1]
The clinical success of Semaglutide (Ozempic/Wegovy) validates the
-
The Problem: Native GLP-1 is degraded within minutes by Dipeptidyl Peptidase-4 (DPP-4), which cleaves the N-terminal His-Ala dipeptide.
-
The Solution: Substitution of Alanine at position 8 with Aib (2-aminoisobutyric acid) .[1][2]
-
Mechanism: The gem-dimethyl group of Aib creates a steric shield around the amide bond. DPP-4 cannot access the scissile bond due to the bulk of the quaternary carbon, extending the half-life from minutes to approximately 1 week (in combination with fatty acid acylation).
References
-
Maruoka, K., & Ooi, T. (2003).
-Amino Acid Derivatives and Peptides Using Chiral Phase-Transfer Catalysts." Chemical Reviews. -
Ooi, T., et al. (2000).[3][4] "Practical Catalytic Enantioselective Synthesis of
-Dialkyl- -amino Acids." Journal of the American Chemical Society.[3] -
Lau, J., et al. (2015). "Discovery of the Once-Weekly Glucagon-Like Peptide-1 (GLP-1) Analogue Semaglutide." Journal of Medicinal Chemistry.
-
Carpino, L. A., et al. (1995). "Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient New Reagent for the Preparation of Peptidyl Acid Fluorides." Journal of the American Chemical Society.[3]
-
Toniolo, C., et al. (1993).
-disubstituted amino acid residue." Biopolymers.
Sources
- 1. Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucagon-like Peptide-1 (GLP-1) Analogs: Recent Advances, New Possibilities, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. organic-chemistry.org [organic-chemistry.org]
Stability & Degradation Profile of 1-Aminocyclopentane-1-carboxamide
Technical Guide for Pharmaceutical Development
Executive Summary
1-Aminocyclopentane-1-carboxamide (CAS: 17193-28-1; HCl Salt: 17704-76-6) is a critical gem-disubstituted amino acid derivative, structurally related to cycloleucine . Unlike linear amino acid amides, its stability profile is governed by the Thorpe-Ingold effect (gem-dimethyl effect), where the cyclopentane ring imposes steric rigidity that retards hydrolytic degradation compared to glycine or alanine amides.
However, this stability comes with a significant analytical challenge: the molecule lacks a UV-active chromophore, rendering standard HPLC-UV (254 nm) methods ineffective. This guide outlines the specific degradation pathways, tailored analytical strategies (HILIC-MS/CAD), and forced degradation protocols required to validate its stability in solution.
Physicochemical Profile
Understanding the intrinsic properties of the molecule is the first step in predicting stability behavior.
| Property | Value / Characteristic | Implication for Stability |
| Molecular Formula | C₆H₁₂N₂O (MW: 128.17 g/mol ) | Low molecular weight; highly polar. |
| Structure | Gem-disubstituted (Cyclopentane) | Steric hindrance protects the amide bond from nucleophilic attack. |
| pKa (Amine) | ~9.0 - 9.5 (Predicted) | Basic in solution; protonated at neutral/acidic pH. |
| Solubility | High (Water, Methanol) | Susceptible to hydrolytic degradation in aqueous buffers. |
| Chromophore | None (No aromatic rings) | Critical: Cannot be detected by standard UV. Requires <210 nm, CAD, or MS. |
Degradation Mechanisms
The stability of 1-Aminocyclopentane-1-carboxamide is primarily threatened by amide hydrolysis and oxidative deamination.
Hydrolytic Degradation (Primary Pathway)
The transformation of the carboxamide to the carboxylic acid (Cycloleucine ) is the dominant degradation pathway.
-
Mechanism: Nucleophilic attack of water/hydroxide on the carbonyl carbon.
-
Kinetics: Slower than linear analogs. The cyclopentane ring constrains the bond angles, making the transition state for hydrolysis energetically higher (steric shielding).
-
Catalysis: Accelerated significantly by strong bases (pH > 11) and strong acids (pH < 2) at elevated temperatures.
Oxidative Degradation
-
Site: The primary amine (-NH₂).
-
Products: N-oxides, hydroxylamines, or oxidative deamination to the ketone (Cyclopentanone derivative) under harsh oxidative stress (e.g., H₂O₂).
Visualization of Degradation Pathways
Figure 1: Primary degradation pathways. Hydrolysis to Cycloleucine is the rate-limiting step for shelf-life.
Analytical Methodologies
Critical Warning: Do not attempt to validate stability using standard HPLC-UV at 254 nm. The signal will be non-existent.
Strategy A: HILIC-MS (Recommended)
This is the gold standard for polar, non-chromophoric amines.
-
Column: Amide or Zwitterionic HILIC (e.g., Waters XBridge Amide, SeQuant ZIC-HILIC).
-
Mobile Phase: Acetonitrile : Ammonium Formate (pH 3.0) [85:15].
-
Detection: MS (ESI Positive Mode). Monitor [M+H]+ = 129.1 m/z.
-
Why: HILIC retains the polar parent and the acid degradant (Cycloleucine) well, while MS provides high sensitivity without derivatization.
Strategy B: Derivatization-HPLC (UV/Fluorescence)
If MS is unavailable, you must chemically tag the amine.
-
Reagent: OPA (o-Phthalaldehyde) or FMOC-Cl.
-
Workflow: Pre-column derivatization (automated or manual).
-
Detection: UV at 338 nm (OPA) or 265 nm (FMOC).
-
Pros/Cons: High sensitivity but introduces variability due to derivative stability.
Strategy C: CAD/ELSD
-
Detector: Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).
-
Mechanism: Detects non-volatile particles.
-
Limit: Less sensitive than MS; requires non-volatile buffers (cannot use Phosphate).
Experimental Protocol: Forced Degradation
To empirically determine the stability limits, perform the following stress tests. This protocol is designed to achieve 5–20% degradation to validate the analytical method.
Workflow Diagram
Figure 2: Step-by-step forced degradation workflow.
Detailed Conditions
-
Acid Stress:
-
Prepare 1 mg/mL sample in 0.1 N HCl.
-
Heat to 60°C. Monitor at 0, 4, 8, and 24 hours.
-
Expectation: Slow hydrolysis to Cycloleucine. If <5% degradation after 24h, increase to 1 N HCl.
-
-
Base Stress:
-
Prepare 1 mg/mL in 0.1 N NaOH at Room Temperature (RT).
-
Warning: Amides hydrolyze faster in base. Monitor hourly.
-
Quenching: Neutralize with equal molar HCl before analysis to prevent column damage.
-
-
Oxidative Stress:
-
1 mg/mL in 3% H₂O₂ at RT.
-
Note: This mimics excipient impurities (peroxides). Look for N-oxide peaks (+16 Da in MS).
-
-
Thermal/Humidity:
-
Solid state: 40°C/75% RH (Accelerated) and 60°C (Stress).
-
Solution: 80°C in water.
-
Storage & Handling Recommendations
Based on the chemical profile and stability data:
-
Storage: Store at 2°C to 8°C (Refrigerated).
-
Moisture: The compound is hygroscopic (especially as HCl salt). Store in a tightly sealed container with desiccant.
-
Solution Stability:
-
Acidic pH (3-5): Most stable.
-
Neutral/Basic pH (>7): Prepare fresh. Use within 24 hours if kept at RT.
-
-
Handling: Use standard PPE. Avoid inhalation of dust.
References
-
PubChem. 1-Aminocyclopentanecarboxamide (Compound).[1][2][3] National Library of Medicine. Available at: [Link]
-
International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). Available at: [Link]
-
Waters Corporation. Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids. (Application Note for non-chromophoric amino acid analysis). Available at: [Link]
-
Biomedical Journal. Forced Degradation – A Review. (General protocol guidance). Available at: [Link]
Sources
Methodological & Application
Application Note: Advanced Protocol for Coupling Sterically Hindered Amino Acids (Ac5c)
Executive Summary & Core Directive
The incorporation of 1-aminocyclopentanecarboxylic acid (Ac5c) and similar
This guide moves beyond standard SPPS protocols. It provides a logic-driven decision matrix for reagent selection and details two validated workflows: a high-temperature uronium-based protocol (HATU) for standard sequences, and an acid fluoride protocol (TFFH) for "difficult" sequences where standard coupling fails.
Mechanistic Insight: The Steric Challenge
To successfully couple Ac5c, one must understand the failure modes of standard chemistry:
-
Nucleophilic Trajectory Blockade: The cyclopentyl ring attached to the
-carbon acts as a shield. In standard bimolecular substitution ( -like) reactions, the incoming nucleophile (the amine of the resin-bound peptide) cannot easily access the activated carbonyl of the incoming Fmoc-Ac5c-OH. -
Low Nucleophilicity of Ac5c-Amine: Once Ac5c is coupled, the N-terminal amine is attached to a quaternary carbon. This reduces the degrees of freedom and creates a "congested" steric environment, making the next coupling (coupling to Ac5c) even more difficult than coupling Ac5c itself.
-
Guanidinylation Risk: When coupling rates are slow (due to hindrance), the N-terminal amine may react with the uronium moiety of HATU/HBTU rather than the activated ester, permanently "capping" the chain with a guanidino group.
Strategic Decision Matrix
Use the following logic to select your protocol:
Figure 1: Decision matrix for selecting the optimal coupling strategy based on steric congestion.
Protocol A: High-Temperature Uronium Activation (HATU)
Best for: Single incorporations of Ac5c into non-hindered sequences.
While HATU is the gold standard, it must be used with specific modifications for Ac5c to prevent guanidinylation and ensure completion.
Reagents
-
Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Solvent: DMF (N,N-Dimethylformamide).[3]
-
Additive: HOAt (optional but recommended for extreme cases to accelerate active ester formation).
Step-by-Step Workflow
| Step | Action | Critical Technical Note |
| 1. Swelling | Swell resin in DMF for 30 min. | Essential for exposing internal sites in polystyrene core resins. |
| 2. Deprotection | 20% Piperidine/DMF (2 x 5 min). | Ensure complete removal of Fmoc.[4][5] Monitor UV if automated. |
| 3. Activation | Dissolve Fmoc-Ac5c-OH (5 eq) and HATU (4.9 eq) in minimal DMF. Add DIEA (10 eq) immediately before addition to resin. | Do not pre-activate for >2 mins. Long pre-activation risks epimerization (less relevant for Ac5c) and hydrolysis of the active ester. |
| 4. Coupling | Add mixture to resin.[3][6][7][8] Microwave: 75°C for 10 mins (or 2h at RT). | Heat provides the kinetic energy to overcome the steric barrier. |
| 5. Re-Coupling | Drain. Repeat Step 3 & 4 (Double Couple). | Mandatory for Ac5c. Single coupling rarely exceeds 90% yield. |
| 6. Capping | Acetic Anhydride/Pyridine (1:9) in DMF.[1][4][5][6][9][10] | Caps unreacted amines to prevent deletion sequences (n-1 peptides). |
Protocol B: In-Situ Acid Fluoride (TFFH)
Best for: "Impossible" couplings (Ac5c-Ac5c, Ac5c-Aib, or coupling bulky AAs onto Ac5c).
When HATU fails, it is often because the active ester (OAt) is still too bulky. Acid fluorides (R-CO-F) are smaller, highly reactive electrophiles that maintain stability in SPPS conditions. TFFH generates acid fluorides in situ.[11][12]
Reagents
-
Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).[13]
-
Base: DIEA.
-
Solvent: DCM (Dichloromethane) or DMF.[1][6][8] Note: Acid fluorides are stable in DMF.
Step-by-Step Workflow
| Step | Action | Critical Technical Note |
| 1. Preparation | Dissolve Fmoc-Ac5c-OH (5 eq) and TFFH (5 eq) in dry DMF. | TFFH is moisture sensitive; use anhydrous solvents. |
| 2. Activation | Add DIEA (10 eq) . Shake for 5-10 minutes separate from resin. | This converts the carboxylic acid to the Acid Fluoride. Unlike HATU, pre-activation is beneficial here to ensure full conversion to R-CO-F. |
| 3. Coupling | Add the solution to the resin-bound amine.[6][7][8] | The Acid Fluoride is small enough to penetrate the steric shield of the resin-bound amine. |
| 4. Incubation | Shake for 1 hour at RT or Microwave at 50°C for 15 min . | Acid fluorides are highly reactive; extreme heat (90°C) is usually unnecessary and may cause side reactions. |
| 5. Monitoring | Perform Chloranil Test (not Kaiser). | Kaiser test (ninhydrin) can be false-negative for hindered amines. Chloranil is more sensitive for difficult secondary/hindered amines. |
Visualizing the TFFH Pathway
Figure 2: The TFFH pathway circumvents the bulky active ester intermediate, using a small fluoride atom to facilitate attack.
Quality Control & Troubleshooting
Monitoring Coupling Efficiency
For Ac5c, standard Kaiser tests are unreliable due to the steric bulk preventing the ninhydrin complex formation.
-
Primary Test: Chloranil Test (Acetaldehyde/Chloranil). A blue stain indicates free secondary amines (or hindered primary amines).
-
Gold Standard: Mini-Cleavage. Remove ~2mg of resin, treat with 95% TFA for 30 mins, and analyze via LC-MS. Look for the mass of the uncoupled sequence (Deletion) vs. Target.
Common Side Reactions
-
Aspartimide Formation: If Ac5c is adjacent to Asp/Asn, the conformational constraint increases the risk of aspartimide ring closure. Solution: Use steric-protecting groups like Fmoc-Asp(OMpe)-OH .
-
Racemization: Ac5c is achiral, so it cannot racemize. However, if you use high heat (90°C) to couple Ac5c onto a chiral amino acid (e.g., Cys, His), that previous amino acid may racemize. Solution: Use Protocol B (TFFH) at lower temperatures (50°C) for sensitive sequential couplings.
References
-
Carpino, L. A., et al. (1990). "The 1-hydroxy-7-azabenzotriazole-based phosphonium coupling reagent (PyAOP)." Journal of the American Chemical Society.[11] Link (Establishes HOAt-based reagents for hindered couplings).
-
Carpino, L. A., & El-Faham, A. (1995). "Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH).[13] A Convenient New Reagent for the Preparation of Amino Acid Fluorides and Their Use in Peptide Synthesis."[14] Journal of the American Chemical Society.[11] Link (The definitive protocol for TFFH/Acid Fluorides).
-
Wenschuh, H., et al. (2004). "Microsystems technology in peptide synthesis." Biopolymers.[4][9] Link (Validation of microwave energy for overcoming steric hindrance).
-
Albericio, F., & Bomer, J. M. (2010). "Coupling reagents and strategies for the incorporation of sterically hindered amino acids." Chemical Society Reviews. Link (Comprehensive review of steric strategies).
-
Behrendt, R., et al. (2016). "Advances in Fmoc solid-phase peptide synthesis." Journal of Peptide Science. Link (Modern updates on Oxyma/COMU vs HATU).
Sources
- 1. Sterically hindered C(alpha, alpha)-disubstituted alpha-amino acids: synthesis from alpha-nitroacetate and incorporation into peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. acs.figshare.com [acs.figshare.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. cem.de [cem.de]
- 5. JP2007211013A - N-fmoc deprotection enhanced by microwave in peptide synthesis - Google Patents [patents.google.com]
- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. kohan.com.tw [kohan.com.tw]
- 10. researchgate.net [researchgate.net]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. blogs.rsc.org [blogs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. bachem.com [bachem.com]
High-Efficiency Amide Coupling of 1-Aminocyclopentane-1-carboxamide Using HATU and HOAt: A Mechanistic and Practical Guide
Executive Summary
The synthesis of complex peptidomimetics and small-molecule therapeutics frequently requires the incorporation of sterically hindered building blocks. 1-Aminocyclopentane-1-carboxamide (a derivative of 1-aminocyclopentane-1-carboxylic acid, or Acpc) represents a particularly challenging substrate. As an α,α-disubstituted amino acid derivative, the gem-dialkyl effect of the cyclopentyl ring severely restricts conformational freedom and creates a dense steric shield around the nucleophilic amine[1]. Standard coupling reagents (e.g., EDC, HBTU) typically fail or result in unacceptably low yields (<30%) when applied to such hindered systems[2].
To overcome this thermodynamic and kinetic barrier, the synergistic use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and exogenous HOAt (1-Hydroxy-7-azabenzotriazole) has become the gold standard[3]. This application note details the mechanistic rationale, comparative efficacy, and step-by-step self-validating protocols required to successfully couple 1-aminocyclopentane-1-carboxamide in both solution-phase and solid-phase environments.
Mechanistic Rationale: Anchimeric Assistance and the OAt-Active Ester
The success of HATU/HOAt in sterically demanding couplings is not merely a function of leaving-group stability, but rather a highly orchestrated transition state[4].
When a carboxylic acid is treated with HATU in the presence of a non-nucleophilic base (such as N,N-Diisopropylethylamine, DIPEA), it rapidly forms a highly reactive OAt-active ester [5]. While HATU inherently contains the HOAt moiety, the addition of exogenous HOAt (typically 1.0 equivalent) acts as a potent nucleophilic catalyst, maintaining a high steady-state concentration of the active ester and suppressing oxazolone-mediated epimerization[6].
The critical advantage of the HOAt leaving group over its HOBt counterpart lies in the 7-aza nitrogen of the pyridine ring. During the nucleophilic attack by the sterically hindered 1-aminocyclopentane-1-carboxamide, this nitrogen provides anchimeric assistance (neighboring group participation) by forming a hydrogen bond with the incoming amine[7]. This intramolecular general-base catalysis organizes the transition state, effectively lowering the activation energy required to bypass the steric bulk of the cyclopentyl ring[8].
Figure 1. Mechanistic pathway of HATU-mediated activation and coupling featuring HOAt anchimeric assistance.
Comparative Efficacy Data
The necessity of the HATU/HOAt system is best illustrated by comparing its performance against traditional coupling reagents when reacting with α,α-disubstituted amines. The data below summarizes expected outcomes based on standardized sterically hindered coupling benchmarks[9].
| Coupling Reagent System | Additive | Base | Avg. Reaction Time | Expected Yield (Acpc/Aib) | Epimerization Risk |
| HATU | HOAt (1 eq) | DIPEA / Collidine | 2 - 4 hours | 75% - 92% | Very Low |
| HBTU | HOBt (1 eq) | DIPEA | 12 - 24 hours | 20% - 40% | Moderate |
| DIC | OxymaPure | Collidine | 12 - 18 hours | 45% - 60% | Low |
| PyBOP | HOBt (1 eq) | DIPEA | 24 hours | < 30% | High |
Table 1: Comparative efficiency of coupling reagents for α,α-disubstituted amino acid derivatives.
Standardized Experimental Protocols
The following protocols are designed as self-validating systems . By isolating the pre-activation step and incorporating analytical checkpoints, the risk of side reactions—specifically the guanidinylation of the amine—is mitigated[5].
Protocol A: Solution-Phase Coupling of 1-Aminocyclopentane-1-carboxamide
Use this protocol when coupling a carboxylic acid fragment to the free amine of 1-aminocyclopentane-1-carboxamide in solution.
Reagents & Equivalents:
-
Carboxylic Acid (Substrate): 1.0 eq
-
1-Aminocyclopentane-1-carboxamide: 1.1 - 1.2 eq
-
HATU: 1.1 eq
-
HOAt (0.5 M in DMF): 1.1 eq
-
Base (DIPEA or 2,4,6-Collidine): 3.0 - 4.0 eq
-
Solvent: Anhydrous DMF or NMP (0.1 M - 0.2 M concentration)
Step-by-Step Methodology:
-
System Preparation: Flame-dry a round-bottom flask and purge with inert gas (N₂ or Argon). The exclusion of moisture prevents the competitive hydrolysis of the highly reactive OAt-ester.
-
Dissolution: Dissolve the Carboxylic Acid (1.0 eq) and exogenous HOAt (1.1 eq) in anhydrous DMF. Cool the mixture to 0 °C using an ice bath. Causality: Cooling slows the initial activation kinetics, minimizing the risk of oxazolone formation and subsequent epimerization of the acid component.
-
Pre-Activation (Critical Step): Add HATU (1.1 eq) followed dropwise by DIPEA (3.0 eq). Stir at 0 °C for exactly 2 to 3 minutes .
-
Self-Validation Checkpoint 1: A color change (often to a pale yellow/orange) indicates the formation of the OAt-active ester. Do not exceed 5 minutes, as the active ester may begin to degrade.
-
-
Amine Introduction: Dissolve 1-Aminocyclopentane-1-carboxamide (1.1 eq) in a minimal volume of DMF and add it dropwise to the pre-activated mixture.
-
Causality: Pre-activating the acid ensures that all HATU is consumed before the amine is introduced. If unreacted HATU is present, it will react with the amine to form a dead-end tetramethylguanidinium byproduct, permanently capping your substrate[5].
-
-
Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 18 hours.
-
Self-Validation Checkpoint 2: Monitor the reaction via LC-MS. Look for the disappearance of the OAt-ester mass (M+135) and the appearance of the product mass.
-
-
Work-Up: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers sequentially with 1M HCl (to remove excess base and unreacted amine), water, and brine (to remove DMF and HOAt). Dry over Na₂SO₄, filter, and concentrate.
Figure 2. Step-by-step workflow for solution-phase coupling of sterically hindered amines using HATU/HOAt.
Protocol B: Solid-Phase Peptide Synthesis (SPPS) Incorporation
Use this protocol when 1-aminocyclopentane-1-carboxamide is bound to a resin (e.g., Rink Amide) and requires chain elongation.
-
Resin Swelling: Swell the resin-bound 1-aminocyclopentane-1-carboxamide in DMF for 30 minutes to maximize pore accessibility[3].
-
Reagent Preparation: For a 0.1 mmol scale synthesis, dissolve 4.0 eq of the incoming Fmoc-Amino Acid, 3.9 eq of HATU, and 4.0 eq of HOAt in 2-3 mL of DMF[9].
-
Base Addition: Add 8.0 eq of 2,4,6-Collidine.
-
Causality: Collidine is preferred over DIPEA in SPPS of hindered peptides because its steric bulk prevents it from acting as a nucleophile, and its lower basicity significantly reduces base-catalyzed racemization during the extended coupling times required for Acpc[10].
-
-
Coupling: Add the activated mixture to the resin. Agitate at room temperature for 4 to 12 hours.
-
Self-Validation (Kaiser Test): Drain the reagents and wash the resin (3x DMF, 3x DCM). Perform a Kaiser (ninhydrin) test. A blue resin indicates incomplete coupling (free primary amine). If positive, perform a double coupling using fresh reagents before proceeding to Fmoc deprotection[11].
Troubleshooting & Optimization Insights
-
Persistent Low Yields: If LC-MS indicates stalled conversion despite prolonged reaction times, the steric hindrance may be preventing the proper trajectory for nucleophilic attack. Microwave-assisted synthesis (heating to 60-75 °C for 15-30 minutes) provides the thermodynamic energy required to overcome this barrier without degrading the reagents.
-
High Epimerization: If diastereomers are observed in the final product, the pre-activation time was likely too long, or the base used was too strong. Switch from DIPEA to 2,4,6-Collidine, ensure pre-activation occurs at 0 °C, and strictly limit pre-activation to 2 minutes[10].
-
Poor Solubility: The highly lipophilic nature of the cyclopentyl ring can cause aggregation. Adding 10-20% (v/v) of a chaotropic solvent like NMP or DMSO to the DMF can disrupt aggregation and improve coupling kinetics.
References
-
PeptideChemistry.org. HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. Retrieved from [Link]
-
ACS Publications. Evaluation of Solution and Solid-Phase Approaches to the Synthesis of Libraries of α,α-Disubstituted-α-acylaminoketones. Retrieved from[Link]
-
Uni-Kiel. Recent development of peptide coupling reagents in organic synthesis. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptidechemistry.org [peptidechemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptidechemistry.org [peptidechemistry.org]
- 7. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 8. people.uniurb.it [people.uniurb.it]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. peptide.com [peptide.com]
Synthesis of 3_10-helical peptides using Ac5c residues
Application Note: Synthesis and Structural Validation of -Helical Peptides Incorporating 1-Aminocyclopentane-1-Carboxylic Acid (Ac5c)
Executive Rationale & Mechanistic Bottlenecks
The design of peptide therapeutics often requires conformational constraints to enhance binding affinity, improve cell permeability, and prevent rapid proteolytic degradation. Incorporating C
The Synthetic Bottleneck:
The gem-dialkyl effect at the
The Mechanistic Solution: To overcome this, halophosphonium reagents—specifically PyBroP (bromo-tris-pyrrolidino-phosphonium hexafluorophosphate)—are required. PyBroP circumvents steric clash by generating a highly electrophilic, less sterically encumbered acyl phosphonium intermediate. This intermediate rapidly converts to an acyl bromide in situ, which readily undergoes nucleophilic attack even by highly hindered amines .
Workflow Visualization
Optimized Solid-Phase Peptide Synthesis (SPPS) workflow for sterically hindered Ac5c residues.
The Self-Validating PyBroP Protocol
This protocol is engineered as a self-validating system . Because deletion sequences (e.g.,
Step 3.1: Resin Preparation & Deprotection
-
Swelling: Suspend Rink Amide AM resin (loading ~0.6 mmol/g) in a 1:1 mixture of Dichloromethane (DCM) and Dimethylformamide (DMF) for 30 minutes. Causality: Proper swelling exposes the internal polymer matrix, maximizing the availability of reactive sites for hindered couplings.
-
Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash thoroughly with DMF (5 × 1 min) to remove all traces of piperidine, which would otherwise consume the coupling reagent.
Step 3.2: Optimized Ac5c Coupling
-
Activation: In a dry vial, dissolve 4.0 equivalents of Fmoc-Ac5c-OH, 4.0 eq of PyBroP, and 4.0 eq of HOAt (1-Hydroxy-7-azabenzotriazole) in a minimal volume of anhydrous DMF.
-
Causality of HOAt: HOAt is highly synergistic with PyBroP. The nitrogen at position 7 of the HOAt pyridine ring exerts a neighboring-group effect, hydrogen-bonding with the incoming amine to pre-organize the transition state and dramatically accelerate the coupling of sterically hindered bonds .
-
-
Base Addition: Add 8.0 eq of
-Diisopropylethylamine (DIPEA) to the mixture. Allow 3 minutes for pre-activation (formation of the acyl phosphonium/ester). -
Coupling: Add the activated mixture to the resin. Agitate at room temperature for 3 to 4 hours. Note: If coupling Ac5c directly onto another Ac5c residue, elevate the reaction temperature to 50°C.
Step 3.3: Self-Validation (Kaiser Test) & Capping
-
Validation Check: Perform a Kaiser (ninhydrin) test on a few resin beads.
-
Negative (Yellow): Coupling is complete. Proceed to the next deprotection cycle.
-
Positive (Blue/Purple): Unreacted primary amines remain.
-
-
System Correction (Double Coupling): If positive, drain the resin and perform a second coupling using fresh reagents (Step 3.2) for an additional 2 hours.
-
Truncation (Capping): If the Kaiser test remains even slightly positive after double coupling, treat the resin with Acetic Anhydride/Pyridine/DMF (1:2:7) for 15 minutes.
-
Causality: Capping acetylates the unreacted amines, terminating the chain. This guarantees that the final cleavage mixture contains only the full-length target peptide and significantly shorter truncated fragments, which are easily resolved during HPLC.
-
Step 3.4: Cleavage
-
Wash the completed resin with DCM (5 × 1 min) and dry under vacuum.
-
Treat with a cleavage cocktail of TFA/TIPS/H
O (95:2.5:2.5) for 2.5 hours. -
Filter the solution, precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize the resulting pellet.
Conformational Validation: -Helix vs. -Helix
Once synthesized, the structural identity of the peptide must be validated. Because Ac5c is utilized specifically to induce a
Circular Dichroism (CD) Spectroscopy
The
Table 1: CD Spectroscopic Signatures of Helical Peptides
| Structural Motif | Negative Minima (nm) | Positive Maxima (nm) | Ratio ( |
| Canonical | 208, 222 | 190–192 | 0.90 – 1.10 |
| 205–207, 222 (weak) | 190–193 |
2D-NMR (NOESY/ROESY)
To achieve absolute structural confirmation, 2D-NMR is employed. The tight pitch of the Ac5c-induced
-
Diagnostic NOEs: The presence of strong sequential amide-amide cross-peaks
(~2.6 Å distance) combined with characteristic medium-range cross-peaks (~3.3 Å distance) serves as definitive proof of a stable -helical network.
References
-
Secondary structures and cell-penetrating abilities of arginine-rich peptide foldamers. PMC / Scientific Reports. URL:[Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. URL:[Link]
-
Comparative study of methods to couple hindered peptides. International Journal of Peptide and Protein Research. URL:[Link]
-
Highly Sterically Hindered Peptide Bond Form
-Disubstituted -Amino Acids and N-Alkyl Cysteines. Synform. URL:[Link]
Fmoc-protection of 1-Aminocyclopentane-1-carboxamide for SPPS
Advanced Protocol: Fmoc-Protection and SPPS Utilization of Sterically Hindered Derivatives
Executive Summary
This application note details the chemical protection and solid-phase utilization of 1-Aminocyclopentane-1-carboxamide (
These molecules belong to the class of
-
Chemical Protection: Introducing the bulky Fmoc group requires optimized conditions to ensure complete reaction without dipeptide formation.
-
SPPS Incorporation: Coupling these residues requires high-efficiency activation protocols (e.g., HATU/HOAt) to overcome the energy barrier imposed by the cyclopentyl ring.
Note on Scope: While the prompt specifies the carboxamide, this guide covers both the Amide (for C-terminal capping/standards) and the Carboxylic Acid (the essential building block for peptide elongation).
Strategic Analysis: The Steric Challenge
The 1,1-disubstitution pattern of the cyclopentane ring imposes a "steric lock" on the amino group. Standard protection and coupling protocols often fail, leading to deletion sequences or incomplete reactions.
| Parameter | Standard Amino Acid (e.g., Ala) | Hindered Amino Acid ( | Impact on Protocol |
| Steric Bulk | Low | High (Quaternary C) | Slower reaction kinetics. |
| Nucleophilicity | High | Moderate | Requires longer reaction times or stronger reagents. |
| Coupling Difficulty | Low | Very High | Requires HATU/PyAOP and double coupling. |
| Aggregration Risk | Variable | High | Short peptides with |
Chemical Protocol: Fmoc-Protection
Method A: Protection of 1-Aminocyclopentane-1-carboxamide
Target Molecule: Fmoc-1-Aminocyclopentane-1-carboxamide (Fmoc-
Reagents:
-
Substrate: 1-Aminocyclopentane-1-carboxamide (HCl salt or free base).
-
Reagent: Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide). Note: Fmoc-OSu is preferred over Fmoc-Cl to prevent the formation of "Fmoc-dipeptides" which can occur with highly reactive chloroformates.
-
Solvent: 1,4-Dioxane / Water (1:1 v/v).
-
Base: Sodium Carbonate (
) or Sodium Bicarbonate ( ).
Step-by-Step Protocol:
-
Dissolution: In a round-bottom flask, dissolve 10 mmol of 1-Aminocyclopentane-1-carboxamide in 25 mL of water.
-
pH Adjustment: Add 20 mmol of
. Ensure pH is approximately 9.0–9.5.-
Critical: If using the HCl salt of the amine, ensure enough base is added to neutralize the salt and maintain basicity.
-
-
Reagent Addition: Dissolve 11 mmol (1.1 eq) of Fmoc-OSu in 25 mL of 1,4-Dioxane. Add this solution dropwise to the aqueous amine solution over 15 minutes while stirring vigorously.
-
Reasoning: Slow addition prevents precipitation of Fmoc-OSu before it can react.
-
-
Reaction: Stir the turbid mixture at Room Temperature (RT) for 18–24 hours.
-
Monitoring: Check by TLC (Ethyl Acetate/Hexane) or HPLC. The free amine should disappear.
-
-
Workup (Precipitation Method):
-
Dilute the reaction mixture with 100 mL water.
-
The Fmoc-protected amide is likely insoluble in water. If a precipitate forms, filter it.[1]
-
If no precipitate (or oil forms): Acidify carefully to pH 3 with 1N HCl (caution:
evolution) and extract with Ethyl Acetate ( mL).
-
-
Purification: Wash the organic layer with 1N HCl, water, and brine. Dry over
. Evaporate solvent. Recrystallize from Ethanol/Water or Ethyl Acetate/Hexane.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Method B: Protection of 1-Aminocyclopentane-1-carboxylic acid (
-OH)
Target Molecule: Fmoc-1-Aminocyclopentane-1-carboxylic acid (Fmoc-
Protocol Differences:
-
Solubility: The starting amino acid is zwitterionic.
-
Workup: The product is a carboxylic acid.
-
Step 5 (Modified): After reaction, extract the basic aqueous solution with Diethyl Ether (
) to remove unreacted Fmoc-OSu and byproducts (Fmoc-amine is kept in water as the salt). -
Acidification: Acidify the aqueous phase to pH 2 with 6N HCl. The Fmoc-
-OH will precipitate or oil out. Extract with Ethyl Acetate.
-
SPPS Utilization Protocol
Once the Fmoc-protected building block is obtained, incorporating it into a peptide chain requires specific modifications to standard SPPS cycles.
Workflow Logic (DOT Diagram)
Caption: Optimized SPPS cycle for sterically hindered amino acids like
Detailed Coupling Protocol
1. Activation (The "Power" Step): Standard DIC/Oxyma coupling is often insufficient. Use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP .
-
Recipe:
-
Fmoc-
-OH (4 eq) -
HATU (3.9 eq)
-
HOAt (4 eq) - Critical additive to reduce racemization and boost speed.
-
DIEA (8 eq)
-
Solvent: DMF (keep concentration high, ~0.3 M).
-
2. Coupling Conditions:
-
Time: 2 hours minimum. For difficult sequences, couple overnight.
-
Temperature: Elevated temperature (
microwave or conventional heating) significantly improves yield for . -
Double Coupling: It is highly recommended to perform the coupling twice (drain, wash, add fresh reagents) to ensure >99% conversion.
3. Deprotection of Fmoc-
-
Standard: 20% Piperidine in DMF (
min). -
Enhanced: 20% Piperidine + 0.1 M DBU in DMF (accelerates deprotection, but watch for aspartimide formation if Asp is present).
Troubleshooting & Quality Control
| Issue | Cause | Solution |
| Incomplete Coupling | Steric hindrance prevents nucleophilic attack. | Switch to PyAOP or COMU . Use microwave heating ( |
| Low Solubility | Use Pseudoproline dipeptides in the sequence or switch to PEG-based resins (ChemMatrix) to improve swelling. | |
| Deletion Sequences | Failure to deprotect the Fmoc- | Extend deprotection time. Use DBU. Monitor with Chloranil test (Kaiser test is less sensitive for secondary amines, though |
References
-
Chan, W. C., & White, P. D. (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
-
Toniolo, C., et al. (2001). "Structure and conformational properties of the naturally occurring C(alpha)-tetrasubstituted alpha-amino acids." Chemistry & Biodiversity.
-
PubChem. (2025).[2] "1-Aminocyclopentanecarboxamide Compound Summary." National Library of Medicine.
-
Albericio, F., & Tulla-Puche, J. (2008). "The Power of High-Throughput Synthesis." Combinatorial Chemistry & High Throughput Screening.
Application Note: Microwave-Assisted Synthesis of Hindered Cyclic Amino Acids
[1][2]
Executive Summary & Scientific Rationale
The incorporation of sterically hindered, cyclic
However, the synthesis of these "quaternary" amino acids via conventional thermal methods is notoriously difficult. The steric bulk of the cyclic ketone precursors impedes nucleophilic attack, often requiring reaction times exceeding 48 hours, high pressure, and resulting in poor yields.
This guide details a Microwave-Assisted Organic Synthesis (MAOS) workflow that overcomes these thermodynamic and kinetic barriers. By leveraging the dipolar polarization and ionic conduction mechanisms of microwave irradiation, we drive the rate-limiting steps of the Bucherer-Bergs reaction and subsequent hydantoin hydrolysis, reducing total synthesis time from days to hours while improving purity profiles.
Mechanistic Foundation: The Microwave Advantage[3][4]
Overcoming Steric Hindrance
In the synthesis of hindered amino acids, the formation of the hydantoin intermediate via the Bucherer-Bergs reaction is the critical bottleneck. The reaction requires the condensation of a bulky ketone, cyanide, and ammonium carbonate.
-
Thermal Effect: Microwave irradiation provides rapid, volumetric heating. Unlike conductive heating, which relies on thermal gradients, microwaves directly couple with the polar solvent (EtOH/H
O) and ionic reagents (cyanide/carbonate), creating localized superheating effects that accelerate the nucleophilic attack on the hindered carbonyl carbon. -
Equilibrium Shift: The reversible formation of the cyanohydrin intermediate is driven forward by the rapid consumption of the intermediate in the subsequent irreversible cyclization steps, which are significantly accelerated by the high operating temperatures (
) achievable safely in sealed microwave vessels.
Reaction Pathway Visualization
The following diagram illustrates the mechanistic flow and the specific steps accelerated by microwave irradiation.
Figure 1: Mechanistic pathway of the Bucherer-Bergs reaction and hydrolysis. Red arrows indicate steps exhibiting significant rate enhancement under microwave irradiation due to high activation energy barriers caused by steric hindrance.
Experimental Protocols
Protocol A: Microwave-Assisted Bucherer-Bergs Reaction
Objective: Synthesis of hindered spirohydantoins from cyclic ketones.
Reagents:
-
Cyclic Ketone (1.0 equiv)
-
Potassium Cyanide (KCN) (2.0 – 3.0 equiv) [Caution: Toxic]
-
Ammonium Carbonate
(4.0 – 6.0 equiv)[1] -
Solvent: Ethanol / Water (1:1 v/v)
Procedure:
-
Preparation: In a 10 mL microwave-transparent vial (Pyrex/Quartz), dissolve the cyclic ketone (e.g., 2 mmol) in 2.5 mL Ethanol.
-
Addition: Add a solution of KCN (4-6 mmol) and
(8-12 mmol) in 2.5 mL water.-
Note: Ensure the vial is no more than 60% full to accommodate pressure buildup.
-
-
Sealing: Cap the vial with a Teflon-lined septum and place it in the microwave reactor cavity.
-
Irradiation Parameters:
-
Mode: Dynamic Power (maintain set temperature)
-
Temperature:
-
Hold Time: 15 – 20 minutes
-
Pressure Limit: 250 psi (17 bar)
-
Stirring: High
-
-
Work-up:
-
Cool the reaction to room temperature (using compressed air cooling feature).
-
The spirohydantoin often precipitates upon cooling. If not, reduce volume by 50% under vacuum and acidify slightly with dilute HCl to precipitate.
-
Filter the solid, wash with water/cold ethanol, and dry.
-
Protocol B: Microwave-Assisted Hydrolysis of Spirohydantoins
Objective: Ring-opening of the stable hydantoin to the free amino acid. This step is notoriously difficult for hindered systems and often fails under reflux.
Reagents:
-
Spirohydantoin (from Protocol A)
-
Sodium Hydroxide (NaOH) (3M – 5M aqueous solution)
Procedure:
-
Preparation: Suspend the spirohydantoin (1 mmol) in 3-5 mL of 3M NaOH in a microwave vial.
-
Irradiation Parameters:
-
Temperature:
-
Hold Time: 30 – 60 minutes
-
Pressure Limit: 300 psi (20 bar)
-
-
Work-up:
-
Cool to room temperature.
-
Adjust pH to ~7.0 using conc. HCl or glacial acetic acid.
-
The amino acid will precipitate at its isoelectric point.
-
Purification: Recrystallization from water/ethanol or ion-exchange chromatography (Dowex 50W) if necessary.
-
Performance Data & Case Studies
Comparative Efficiency: Thermal vs. Microwave
The following data illustrates the dramatic efficiency gains for the synthesis of 1-aminocyclohexanecarboxylic acid (Achc) precursors.
| Parameter | Conventional Thermal Reflux | Microwave-Assisted Protocol | Improvement Factor |
| Reaction Temp | + | ||
| Time (Hydantoin) | 24 - 48 Hours | 15 - 20 Minutes | ~100x Faster |
| Yield (Hydantoin) | 45 - 60% | 85 - 95% | +30-40% |
| Time (Hydrolysis) | 72 Hours ( | 45 Minutes ( | ~96x Faster |
| Overall Yield | 30 - 40% | 75 - 85% | 2x Yield |
Case Study: Stereoselectivity in Hindered Systems
When applying this protocol to substituted ketones, such as 4-tert-butylcyclohexanone , the reaction exhibits high stereoselectivity.
-
Observation: The microwave protocol predominantly yields the thermodynamically stable isomer where the amino group is equatorial.
-
Mechanism: The rapid reversibility of the cyanohydrin formation under microwave conditions allows the system to funnel efficiently toward the thermodynamic product, minimizing the formation of kinetic byproducts often seen in slower, lower-temperature thermal reactions.
Troubleshooting & Optimization Guide
Problem: Low Yield in Hydantoin Step
-
Cause: Loss of Ammonia/CO2.
-
Solution: Use a slight excess of ammonium carbonate (up to 8 equiv). Ensure the microwave vial is sealed properly to maintain the autogenic pressure of ammonia gas, which is essential for the reaction equilibrium.
Problem: Incomplete Hydrolysis
-
Cause: Extreme steric bulk (e.g., adamantane derivatives).
-
Solution: Increase hydrolysis temperature to
and use 5M KOH instead of NaOH. Ensure the vessel is rated for high pressure (30 bar).
Problem: Charring/Decomposition
-
Cause: Thermal runaway in high-concentration mixtures.
-
Solution: Ensure adequate stirring. Use "PowerMax" or simultaneous cooling features (if available) to input microwave energy while keeping the bulk temperature controlled, maximizing the non-thermal specific microwave effects.
References
-
Microwave-assisted synthesis of cycloalkanespirohydantoins and piperidinespirohydantoins as precursors of restricted
-amino acids. Source: Arkivoc (2011).[2] URL:[Link] -
Microwave-Assisted Synthesis of 1-(5-Substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones. (Demonstrates MW efficacy in hindered cyclization). Source: MDPI (2025). URL:[Link]
-
The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Source: PMC / Molecules (2017). URL:[Link]
-
Microwave-assisted synthesis of unnatural amino acids. Source: ResearchGate (2011). URL:[Link]
-
Sequential two-step, one-pot microwave-assisted Urech synthesis of 5-monosubstituted hydantoins. Source: Beilstein Journal of Organic Chemistry (2025). URL:[Link]
Application Note: Acyl Fluoride Activation for High-Efficiency Ac5c Peptide Coupling
This Application Note is designed for senior researchers and drug development professionals focusing on peptidomimetics. It addresses the specific challenge of coupling sterically hindered
Abstract & Core Challenge
The incorporation of Ac5c (1-aminocyclopentane-1-carboxylic acid) into peptide sequences is a critical strategy for inducing helical conformation and improving metabolic stability in peptidomimetics. However, Ac5c presents a severe synthetic challenge due to the gem-dialkyl effect . The quaternary
This guide details the Acyl Fluoride activation method using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) . Unlike bulky active esters (OBt/OAt), acid fluorides are sterically small and highly electrophilic, making them the superior choice for coupling contiguous hindered residues (e.g., Ac5c-Ac5c or Ac5c-Aib).
Mechanism of Action: Why TFFH?
The Steric Advantage
Standard reagents like HATU generate an active ester (OAt). While reactive, the leaving group itself is bulky. In the case of Ac5c, the nucleophile (amine) must approach a quaternary center shielded by a five-membered ring and a bulky leaving group.
TFFH converts the carboxylic acid into an acid fluoride (-COF) .
-
Size: The fluoride atom is small (van der Waals radius ~1.47 Å), minimizing steric clash during the nucleophilic attack.
-
Electrophilicity: The C-F bond is highly polarized, maintaining high reactivity without the instability associated with acid chlorides.
Reaction Pathway
The activation occurs in situ. TFFH reacts with the carboxylate to form a transient formamidinium intermediate, which rapidly converts to the acid fluoride.
Figure 1: Mechanism of TFFH-mediated conversion of Fmoc-Ac5c-OH to the reactive Acyl Fluoride species.
Comparative Analysis: TFFH vs. Standard Reagents
The following data summarizes the efficiency of coupling hindered
| Feature | HATU / HBTU | PyBOP | TFFH (Acyl Fluoride) |
| Active Species | OAt / OBt Ester (Bulky) | OBt Ester (Bulky) | Acid Fluoride (Small) |
| Coupling Rate (Ac5c) | Slow (< 50% in 1h) | Moderate | Fast (> 90% in 30 min) |
| Side Reactions | Guanidinylation (capping) | Potential epimerization | Tetramethylurea (Non-reactive) |
| Steric Tolerance | Low (Fails Ac5c-Ac5c) | Low/Medium | High (Standard for Ac5c-Ac5c) |
| Moisture Sensitivity | Low | Low | Medium (Requires dry solvents) |
Experimental Protocol: Solid-Phase Synthesis of Ac5c Peptides
Safety Note: TFFH produces tetramethylurea as a byproduct. Work in a fume hood. Avoid skin contact.
Materials
-
Amino Acid: Fmoc-Ac5c-OH (0.2 mmol scale).
-
Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).[1]
-
Base: DIPEA (N,N-Diisopropylethylamine), anhydrous.
-
Solvent: Dichloromethane (DCM) is preferred for activation; DMF for coupling. Note: DCM facilitates faster acid fluoride formation.
-
Resin: Rink Amide or Wang (0.2 – 0.5 mmol/g loading recommended to reduce crowding).
Step-by-Step Workflow
Figure 2: Optimized SPPS workflow for coupling Fmoc-Ac5c-OH using TFFH.
Detailed Procedure
-
Resin Preparation: Swell resin in DCM for 20 mins, then wash with DMF. Deprotect Fmoc (20% Piperidine/DMF) and wash thoroughly.[2]
-
Activation (The "Acid Fluoride" Step):
-
In a dry vial, dissolve Fmoc-Ac5c-OH (3.0 eq) and TFFH (3.0 eq) in minimal anhydrous DCM (or DMF if solubility is an issue).
-
Add DIPEA (6.0 eq) .
-
Critical: Allow to react for 15–20 minutes at room temperature. This ensures conversion to Fmoc-Ac5c-F.
-
-
Coupling:
-
Add the activated solution to the resin-bound free amine.
-
Agitate for 60–120 minutes .
-
Optimization: For extremely hindered sequences (e.g., Ac5c onto Ac5c), heat the reaction vessel to 50°C (microwave or water bath).
-
-
Monitoring:
-
Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines). Ac5c coupling is often slower; if positive, perform a double coupling with fresh reagents.
-
Troubleshooting & Critical Parameters
Solvent Quality
Acid fluorides are more stable to hydrolysis than acid chlorides but are still sensitive.
-
Requirement: Use anhydrous DCM/DMF (< 200 ppm H2O).
-
Symptom of Wet Solvent: Hydrolysis of the acid fluoride back to the acid, leading to no reaction.
The "Guanidinylation" Trap
Do NOT use HATU/HBTU for Ac5c if yields are low.
-
Reason: With sterically hindered amines, the reaction rate with the OAt ester is slow. The unreacted uronium reagent can then react directly with the N-terminal amine of the resin, permanently "capping" it as a guanidine species. TFFH avoids this side reaction completely.
Double Coupling Strategy
For Ac5c-Ac5c junctions:
-
First Pass: TFFH/DIPEA in DCM (1 hour).
-
Second Pass: TFFH/DIPEA in DMF (1 hour at 50°C). Rationale: DCM promotes acid fluoride formation; DMF/Heat promotes resin swelling and kinetics.
References
-
Carpino, L. A., & El-Faham, A. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Solution and Solid Phase Peptide Synthesis. Journal of the American Chemical Society.
-
Wenschuh, H., et al. (1995). Stepwise Automated Solid Phase Synthesis of Naturally Occurring Peptaibols Using Fmoc Amino Acid Fluorides. The Journal of Organic Chemistry.
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
Sources
Application Note: Designing β-Turn Mimetics with Cyclopentane Amino Acids
Introduction & Mechanistic Rationale
Bioactive peptides frequently suffer from rapid proteolytic degradation and a lack of defined secondary structure in aqueous solutions, severely limiting their clinical translation. To overcome these pharmacological limitations, the incorporation of conformationally restricted non-natural amino acids is a highly effective design strategy. Cyclopentane β-amino acids—such as cis-2-aminocyclopentanecarboxylic acid (cis-ACPC) and its polyhydroxylated derivatives—have emerged as powerful tools for peptidomimetic design [1].
The Causality of Conformational Restriction:
The mechanistic advantage of cyclopentane amino acids lies in their rigid alicyclic ring, which severely restricts the
Experimental Workflow & Logical Relationships
The integration of cyclopentane amino acids into a target sequence requires a carefully orchestrated workflow, from monomer synthesis (often utilizing stereoselective ring-closing metathesis or nitro sugar-mediated synthesis [3]) to specialized Solid-Phase Peptide Synthesis (SPPS) and structural validation.
Workflow for designing, synthesizing, and validating cyclopentane-based β-turn mimetics.
Step-by-Step Protocol: SPPS with Cyclopentane Amino Acids
System Validation & Causality Check: The alicyclic ring of ACPC creates significant steric hindrance at both its carboxyl and amino groups. Standard coupling conditions (e.g., HBTU/DIPEA for 45 minutes) will result in incomplete reactions, leading to truncated deletion sequences. Therefore, highly reactive coupling reagents and extended reaction times are mandatory to create a self-validating, high-yield synthesis system [2].
Materials Required
-
Rink Amide AM resin (loading ~0.6 mmol/g)
-
Fmoc-protected natural amino acids and Fmoc-cis-ACPC-OH
-
Coupling Reagents: DIC (N,N'-Diisopropylcarbodiimide), Oxyma Pure, HATU, HOAt
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvents: DMF (Peptide synthesis grade), DCM
Methodology
Step 1: Resin Swelling & Deprotection
-
Swell 0.15 mmol of Rink Amide resin in DCM/DMF (1:1 v/v) for 30 minutes.
-
Perform Fmoc deprotection using 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min) and DCM (3 × 1 min).
Step 2: Coupling of the Cyclopentane Amino Acid Rationale: DIC/Oxyma Pure is preferred here over uronium salts (like HBTU) to minimize epimerization and effectively drive the coupling of the bulky cyclopentane carboxylate.
-
Prepare a solution of Fmoc-cis-ACPC-OH (3.0 eq) and Oxyma Pure (3.0 eq) in DMF.
-
Add DIC (3.0 eq) to the mixture and activate for 3 minutes.
-
Add the activated mixture to the resin and shake at room temperature for 3 hours .
-
Wash the resin with DMF (5 × 1 min). Perform a Kaiser test; if positive, repeat the coupling.
Step 3: Coupling the Subsequent Amino Acid (Critical Step) Rationale: The secondary-like amine of the incorporated cyclopentane ring is highly sterically hindered. The incoming amino acid must be coupled using the most potent activation chemistry available (HATU/HOAt) to force the amide bond formation.
-
Deprotect the Fmoc group of the incorporated ACPC residue (20% piperidine/DMF, 2 × 15 min).
-
Dissolve the next Fmoc-amino acid (4.0 eq), HATU (3.9 eq), and HOAt (4.0 eq) in DMF.
-
Add DIPEA (8.0 eq), activate for 2 minutes, and add to the resin.
-
Shake for 4 hours . A double coupling (repeating this step with fresh reagents) is highly recommended.
Step 4: Cleavage and Global Deprotection
-
Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v) for 2 hours.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Purify via semi-preparative RP-HPLC using a C18 column.
Data Presentation: Conformational & Stability Metrics
To demonstrate the efficacy of cyclopentane substitutions, the following table summarizes typical quantitative improvements observed when replacing a native Pro-Gly β-turn with a cis-ACPC mimetic.
| Metric | Native Peptide (Pro-Gly turn) | Mimetic ([cis-ACPC]-Gly turn) | Causality / Mechanism |
| Turn Propensity (CD Spectroscopy) | ~35% random coil | >85% Type I/II β-turn | The rigid cyclopentane ring restricts |
| Proteolytic Half-Life (Serum) | 1.5 Hours | >24 Hours | Non-natural alicyclic side chains are not recognized by endogenous proteases, preventing enzymatic cleavage. |
| Receptor Binding Affinity ( | 45 nM | 12 nM | Pre-organization of the bioactive conformation reduces the entropic penalty ( |
| Aggregation Propensity | High (Amorphous) | Low (Defined nanostructures) | Controlled self-assembly driven by the rigidified hydrophobic core of the alicyclic ring [2]. |
Evaluation Protocol: Conformational Validation
To ensure the synthesized peptidomimetic has adopted the desired β-turn, the system must be validated orthogonally:
-
Circular Dichroism (CD) Spectroscopy:
-
Dissolve the purified peptide in a structure-promoting solvent (e.g., aqueous SDS or TFE/water mixtures) at 50 µM [1].
-
A classic β-turn signature will display a weak negative band near 225 nm, a strong positive band near 205 nm, and a strong negative band near 190 nm.
-
-
2D-NMR (ROESY/NOESY):
-
Perform 2D-NMR in H₂O/D₂O (9:1). The definitive proof of a β-turn is the presence of strong sequential Nuclear Overhauser Effect (NOE) cross-peaks between the
and protons, alongside characteristic coupling constants (< 6 Hz for the residue).
-
References
-
Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides Source: ACS Omega (2022) URL:[Link]
-
Ultrashort Peptides and Gold Nanoparticles: Influence of Constrained Amino Acids on Colloidal Stability Source: Frontiers in Chemistry (2021) URL:[Link]
-
A New Synthesis of Polyhydroxylated Cyclopentane β-Amino Acids from Nitro Sugars Source: MDPI / International Journal of Molecular Sciences (2025) URL:[Link]
Troubleshooting & Optimization
Preventing racemization during coupling of adjacent residues to Ac5c
A Guide to Preventing Racemization of Adjacent Residues
Welcome to the Technical Support Center for scientists, researchers, and drug development professionals. This guide provides in-depth technical assistance for a critical challenge in peptide synthesis: preventing racemization during the coupling of amino acid residues adjacent to 1-aminocyclopentanecarboxylic acid (Ac5c). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the rationale behind them, empowering you to troubleshoot and optimize your syntheses effectively.
The Challenge: Steric Hindrance and Racemization at the Ac5c Junction
1-aminocyclopentanecarboxylic acid (Ac5c) is an α,α-disubstituted cyclic amino acid increasingly used to introduce conformational constraints into peptides, often inducing β-turns and helical structures.[1][2] However, its rigid, sterically demanding structure presents a significant hurdle during solid-phase peptide synthesis (SPPS). The primary challenge is not the incorporation of Ac5c itself, but the subsequent coupling of the next amino acid residue onto the N-terminus of Ac5c. The bulky cyclopentyl ring shields the N-terminal amine, slowing down the coupling reaction. This sluggish reaction kinetics increases the risk of racemization of the activated amino acid that is being coupled.
Racemization, the loss of stereochemical integrity at the α-carbon, is a critical side reaction in peptide synthesis. It occurs primarily through the formation of a 5(4H)-oxazolone intermediate from the activated amino acid.[3][4] The longer this highly reactive intermediate exists before coupling, the higher the likelihood of racemization, especially in the presence of a base. The steric hindrance imposed by Ac5c prolongs the lifetime of this oxazolone, making the adjacent residue particularly susceptible to epimerization.
This guide will walk you through the key factors influencing racemization in this specific context and provide actionable strategies to maintain the chiral purity of your peptides.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common issues encountered when coupling amino acids to an N-terminal Ac5c residue.
Q1: I'm observing a significant amount of a diastereomeric impurity after coupling an amino acid to Ac5c. What is the likely cause?
A: This is a classic sign of racemization of the amino acid you are coupling to the Ac5c residue. The steric hindrance from the Ac5c makes the N-terminal amine a poor nucleophile, slowing down the amide bond formation. This delay allows the activated carboxylic acid of the incoming amino acid to form an oxazolone intermediate, which is prone to racemization.[3]
Troubleshooting Steps:
-
Re-evaluate your coupling reagent: Standard carbodiimide reagents like DIC, even with additives, may not be efficient enough. Switch to a more potent uronium/aminium or phosphonium salt-based reagent.
-
Assess your base: The choice and amount of base are critical. A strong, non-hindered base can accelerate racemization.
-
Check your activation time: Prolonged pre-activation of the amino acid before adding it to the resin increases the opportunity for oxazolone formation.
-
Consider the temperature: Elevated temperatures, while sometimes used to drive difficult couplings, will also increase the rate of racemization.
Q2: Which coupling reagents are best for minimizing racemization when coupling to Ac5c?
A: For sterically hindered couplings like those involving Ac5c, high-potency reagents that promote rapid amide bond formation are essential. This kinetically disfavors the competing racemization pathway.
| Coupling Reagent | Class | Key Advantages for Ac5c Coupling |
| HATU | Uronium/Aminium | Highly reactive, promoting fast coupling. Its HOAt leaving group is excellent at suppressing racemization.[5][6][7] |
| COMU | Uronium/Aminium | Reactivity is often comparable or superior to HATU for hindered couplings. Based on the non-explosive Oxyma, offering a better safety profile.[3] |
| HCTU/HBTU | Uronium/Aminium | Effective and less expensive alternatives to HATU, though generally considered slightly less reactive. |
| PyAOP/PyBOP | Phosphonium | Very potent, especially for N-methylated or other highly hindered residues. |
Recommendation: Start with HATU or COMU . They are well-documented for their high efficiency and low racemization rates in challenging syntheses.[3]
Q3: What is the best base to use with these coupling reagents to avoid racemization?
A: The base's role is to deprotonate the incoming amino acid's carboxyl group and the N-terminal amine of the peptide. However, it can also abstract the alpha-proton of the activated amino acid, leading to racemization. Therefore, a delicate balance is required.
| Base | pKa (approx.) | Characteristics & Recommendations |
| DIPEA | 10.7 | Highly effective but can promote racemization due to its strong basicity. Use with caution and in minimal necessary amounts. |
| NMM | 7.4 | A weaker base than DIPEA, making it a better choice for reducing racemization risk. |
| 2,4,6-Collidine | 7.4 | A sterically hindered, weak base. It is an excellent choice for minimizing racemization but may lead to slower coupling kinetics. |
Recommendation: For coupling to Ac5c, start with N-Methylmorpholine (NMM) . If racemization is still an issue, switch to the more sterically hindered 2,4,6-Collidine .
Q4: How does solvent choice impact racemization during coupling to Ac5c?
A: The solvent must effectively solvate the growing peptide chain to prevent aggregation, which can further hinder the coupling reaction.
-
DMF (N,N-Dimethylformamide): The most common solvent for SPPS. It has good solvating properties for most sequences.
-
NMP (N-Methyl-2-pyrrolidone): Often superior to DMF for solvating difficult or aggregation-prone sequences. If you are experiencing poor coupling efficiency with DMF, switching to NMP is a good first step.
-
DCM/DMF mixtures: Sometimes used to improve swelling and reaction kinetics.
Recommendation: Use NMP for coupling to Ac5c, as it can help overcome both steric hindrance and potential aggregation issues.
Q5: Should I use elevated temperatures to improve coupling efficiency to Ac5c?
A: While microwave-assisted SPPS or conventional heating can be used to drive difficult couplings to completion, this approach must be used with extreme caution when racemization is a concern. Higher temperatures significantly accelerate the rate of oxazolone formation and subsequent racemization.
Recommendation: Avoid elevated temperatures when coupling to Ac5c. It is generally better to optimize the coupling reagent, base, and solvent at room temperature. If you must use heat, keep the temperature as low as possible (e.g., 35-40°C) and for the shortest possible time.
Recommended Protocols for Coupling to Ac5c
The following protocols are designed to minimize racemization when coupling an Fmoc-protected amino acid to an N-terminal Ac5c residue on a solid support.
Protocol 1: HATU/NMM Coupling
This protocol is a robust starting point for minimizing racemization.
Materials:
-
Fmoc-Ac5c-Resin
-
Fmoc-protected amino acid (4 equivalents)
-
HATU (3.9 equivalents)
-
N-Methylmorpholine (NMM) (8 equivalents)
-
NMP (N-Methyl-2-pyrrolidone)
-
20% Piperidine in NMP for Fmoc deprotection
Procedure:
-
Resin Swelling and Deprotection:
-
Swell the Fmoc-Ac5c-resin in NMP for 30-60 minutes.
-
Deprotect the Fmoc group using 20% piperidine in NMP (2 x 10 minutes).
-
Wash the resin thoroughly with NMP (5-7 times).
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve the Fmoc-amino acid (4 eq.) and HATU (3.9 eq.) in NMP.
-
Add NMM (8 eq.) to the solution and vortex briefly.
-
Allow for a short pre-activation time of 1-2 minutes.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
-
Reaction and Monitoring:
-
Agitate the reaction mixture at room temperature for 2-4 hours. Due to the steric hindrance of Ac5c, a longer coupling time is often necessary.
-
Monitor the reaction for completeness using a Kaiser test. If the test is still positive after 4 hours, consider a second coupling.
-
-
Washing:
-
Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with NMP (5-7 times) to remove excess reagents and byproducts.
-
Protocol 2: COMU/Collidine Coupling (for highly sensitive amino acids)
This protocol is recommended when coupling amino acids that are particularly prone to racemization (e.g., His, Cys) or if racemization is still observed with the HATU/NMM protocol.
Materials:
-
Fmoc-Ac5c-Resin
-
Fmoc-protected amino acid (4 equivalents)
-
COMU (3.9 equivalents)
-
2,4,6-Collidine (8 equivalents)
-
NMP (N-Methyl-2-pyrrolidone)
-
20% Piperidine in NMP for Fmoc deprotection
Procedure:
-
Resin Swelling and Deprotection:
-
Follow the same procedure as in Protocol 1.
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve the Fmoc-amino acid (4 eq.) and COMU (3.9 eq.) in NMP.
-
Add 2,4,6-Collidine (8 eq.) to the solution and vortex.
-
Allow for a pre-activation time of 2-3 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
-
Reaction and Monitoring:
-
Agitate the reaction mixture at room temperature. Coupling with collidine may be slower, so allow for 4-6 hours, or even overnight.
-
Monitor the reaction with a Kaiser test.
-
-
Washing:
-
Follow the same washing procedure as in Protocol 1.
-
Visualizing the Process: Diagrams
Workflow for Troubleshooting Racemization
Caption: Troubleshooting workflow for high diastereomeric impurity.
The Mechanism of Racemization at the Ac5c Junction
Caption: Competing pathways of coupling vs. racemization at Ac5c.
Analytical Verification
It is crucial to verify the stereochemical purity of your final peptide.
-
Chiral HPLC: The most common method. After peptide hydrolysis, the constituent amino acids can be derivatized with a chiral reagent (e.g., Marfey's reagent) and analyzed by reverse-phase HPLC. Alternatively, the intact peptide can be analyzed on a chiral column.
-
Chiral GC-MS: Another powerful technique for analyzing derivatized amino acids after hydrolysis.
-
NMR Spectroscopy: Can be used to detect diastereomers, sometimes with the aid of chiral solvating agents.
By understanding the underlying principles and implementing these optimized strategies, you can successfully synthesize Ac5c-containing peptides while maintaining the stereochemical integrity of the adjacent residues.
References
-
Formaggio, F., et al. (2003). Peptide backbone folding induced by the C(alpha)-tetrasubstituted cyclic alpha-amino acids 4-amino-1,2-dithiolane-4-carboxylic acid (Adt) and 1-aminocyclopentane-1-carboxylic acid (Ac5c). A joint computational and experimental study. Organic & Biomolecular Chemistry, 1(11), 1980-8. Retrieved from [Link]
-
Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical & Pharmaceutical Bulletin, 55(3), 349-58. Retrieved from [Link]
-
Wan, W. B., & Jones, J. H. (1995). Chiral analysis of synthetic peptides: high performance liquid chromatography of diastereoisomeric carbamoyl esters derived from N-terminal cleavage. Journal of the Chemical Society, Perkin Transactions 1, (4), 429-433. Retrieved from [Link]
-
Duengo, S., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. Retrieved from [Link]
-
AAPPTec. (n.d.). Technical Support Information Bulletin 2105 - HATU. AAPPTec. Retrieved from [Link]
-
Oba, M., et al. (2018). Effects of five-membered ring amino acid incorporation into peptides for coiled coil formation. Bioorganic & Medicinal Chemistry Letters, 28(5), 875-877. Retrieved from [Link]
-
AAPPTec. (n.d.). Coupling Reagents. AAPPTec. Retrieved from [Link]
-
De la Figuera, N., et al. (2013). Synthesis of heterocyclic α,α-disubstituted amino acids. Arkivoc, 2013(1), 223-268. Retrieved from [Link]
Sources
- 1. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide backbone folding induced by the C(alpha)-tetrasubstituted cyclic alpha-amino acids 4-amino-1,2-dithiolane-4-carboxylic acid (Adt) and 1-aminocyclopentane-1-carboxylic acid (Ac5c). A joint computational and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bachem.com [bachem.com]
- 5. chempep.com [chempep.com]
- 6. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 7. peptide.com [peptide.com]
Overcoming steric hindrance in alpha,alpha-disubstituted amino acid synthesis
Technical Support Center:
Overview: The Steric Challenge
Welcome to the Technical Support Center. You are likely here because your standard synthesis (Strecker, standard alkylation) failed to yield the target
The Root Cause: Constructing a quaternary carbon center adjacent to both an amine and a carboxyl group creates immense steric strain.
-
Nucleophilic Approach: The quaternary center blocks the trajectory of incoming electrophiles (
back-attack is impossible; you must use enolate chemistry). -
Hydrolysis Resistance: Once formed, the bulky groups act as a "steric clamp," shielding the carbonyl carbon from hydrolytic attack, often leading to stalled deprotection.
This guide provides three validated workflows to bypass these energy barriers.
Decision Matrix: Select Your Workflow
Before proceeding, verify your starting material availability and scale requirements.
Caption: Workflow selection based on substrate chirality and scale requirements.
Module 1: Asymmetric Phase-Transfer Catalysis (PTC)
Best for: Creating chiral
The Solution: The Maruoka Catalyst (spiro-type chiral quaternary ammonium salt) creates a rigid chiral pocket that shields one face of the enolate, allowing the electrophile to attack only from the exposed face. Unlike Cinchona alkaloids, these catalysts do not require an -OH group for H-bonding, making them robust against steric bulk.
Troubleshooting Protocol: The "O'Donnell-Maruoka" Alkylation
Common Issue: Low ee% or stalled reaction due to poor phase transfer.
Reagents:
-
Substrate:
-(diphenylmethylene)glycine tert-butyl ester (O'Donnell Schiff Base). Note: The t-butyl ester is critical to prevent premature hydrolysis. -
Catalyst:
-3,4,5-trifluorophenyl-NAS bromide (Maruoka Catalyst). -
Base: 50% KOH (aq) or solid CsOH.
-
Solvent: Toluene (strictly deoxygenated).
Step-by-Step Protocol:
-
Preparation: In a flame-dried flask under Argon, dissolve the Schiff base (1.0 equiv) and Maruoka catalyst (1-3 mol%) in Toluene.
-
Temperature Control: Cool the mixture to 0°C (or -20°C for smaller electrophiles). Critical: Higher temperatures increase racemization rates of the product enolate.
-
Base Addition: Add 50% aqueous KOH (5.0 equiv) vigorously.
-
Electrophile Addition: Add the alkyl halide (1.2 equiv) dropwise.
-
Monitoring: Stir vigorously. The reaction rate is diffusion-controlled.
-
Quench: Dilute with water and extract with ether.
-
Hydrolysis (The Delicate Step):
-
Dissolve the alkylated imine in THF.
-
Add 1M Citric Acid (mild) to cleave the imine without hydrolyzing the ester.
-
Why? Strong acids at this stage can cause side reactions with the bulky groups.
-
Data: Catalyst Efficiency Comparison
| Catalyst Type | Substrate | Electrophile | Yield | ee% |
| Cinchona Alkaloid (O'Donnell Gen 1) | Gly-Schiff Base | Benzyl Bromide | 65% | 40-60% |
| Maruoka Spiro (C2-Symmetric) | Gly-Schiff Base | Benzyl Bromide | 96% | 98% |
| Maruoka Spiro | Ala-Schiff Base | Allyl Bromide | 92% | 95% |
Module 2: Self-Regeneration of Stereocenters (SRS)
Best for: Derivatizing existing chiral amino acids (e.g., Proline, Alanine) where retention of configuration is required.
The Solution: Seebach’s Oxazolidinone .[1] By forming a cyclic acetal with pivalaldehyde, you create a temporary stereocenter that "remembers" the original chirality while locking the conformation to force incoming electrophiles to the anti face.
Troubleshooting Protocol: Seebach Oxazolidinone Alkylation
Common Issue: "I cannot generate the enolate" or "The electrophile won't add."
Mechanism Visualization:
Caption: Seebach SRS pathway. The t-Butyl group directs the electrophile to the opposite face.
Step-by-Step Protocol:
-
Acetal Formation: Reflux L-Proline with pivalaldehyde and pentane (Dean-Stark trap) to form the cis-oxazolidinone.
-
Enolization:
-
Cool THF solution of the oxazolidinone to -78°C .
-
Add LDA (1.1 equiv). Troubleshooting: If LDA fails, use LiHMDS, but LDA is usually preferred for kinetic control.
-
Stir for 30-60 mins. The solution should turn yellow/orange.
-
-
Alkylation:
-
Add the electrophile (e.g., MeI, BnBr) slowly.
-
Crucial: Allow the reaction to warm very slowly to -30°C overnight. The steric bulk makes the reaction slow.
-
-
Hydrolysis:
-
Reflux in aqueous HBr or HCl.
-
Note: This ring is extremely stable. If standard reflux fails, see Module 3.
-
Module 3: The "Steric Clamp" (Hydrolysis Troubleshooting)
Ticket Issue: "I made the intermediate, but I can't get the free amino acid. It resists 6N HCl reflux."
Technical Insight: In
Advanced Hydrolysis Protocols:
Option A: The "Non-Aqueous" Saponification (Theodorou Protocol) [2]
-
Use when: Substrate is lipophilic and resists aqueous base.
-
Reagent: NaOH (solid) dissolved in Methanol/DCM (1:9 ratio).
-
Mechanism: The organic solvent solvates the ester, while the unsolvated hydroxide ion in the DCM/MeOH mixture is extremely nucleophilic ("naked anion" effect).
-
Condition: Room temperature, 1-12 hours.
Option B: The "Nuclear" Option (High Pressure)
-
Use when: Bucherer-Bergs hydantoins or Seebach oxazolidinones resist reflux.
-
Equipment: Teflon-lined Autoclave or Sealed Tube.
-
Reagent: 60% H2SO4 or saturated Ba(OH)2.
-
Condition: 130°C - 150°C for 24-48 hours.
-
Warning: Ensure your substrate is stable to decarboxylation at these temperatures.
Module 4: Downstream Application (Peptide Coupling)
Ticket Issue: "Coupling Aib-to-Aib (or similar bulky residues) yields <10% product."
The Solution: Standard carbodiimides (EDC/DCC) are insufficient. You must use reagents that generate highly reactive active esters or acid fluorides.
Recommended Coupling Systems:
-
The Gold Standard: HATU / HOAt
-
Reagents: HATU (1.1 equiv), HOAt (1.1 equiv), DIPEA (2.0 equiv).
-
Solvent: DMF (concentration is key: keep it high, ~0.2 M).
-
Why: The 7-aza group in HOAt creates a "neighboring group effect" (pyridine nitrogen assists the incoming amine) that accelerates coupling by 10-100x compared to HOBt.
-
-
The Acid Fluoride Method (TFFH)
-
Reagents: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).[3]
-
Mechanism: Converts the carboxylic acid into an Acid Fluoride in situ.
-
Why: Acid fluorides are small, highly electrophilic, and less sensitive to steric hindrance than OBt esters.
-
Protocol: Mix Amino Acid + TFFH + DIPEA in DCM. Stir 30 min. Add amine.[3][4]
-
FAQ: Quick Troubleshooting
Q: My Schiff base alkylation yield is high, but the product is racemic.
-
A: Check your temperature. If the reaction warms above 0°C during base addition, the enolate equilibrates. Also, ensure your catalyst is not degraded (quaternary ammonium salts can de-alkylate under extreme heat/base).
Q: Can I use microwave irradiation for Aib coupling?
-
A: Yes. Microwave heating at 75°C with DIC/Oxyma is the preferred automated SPPS method for Aib-rich peptides (e.g., peptaibols). It outperforms room-temperature HATU in difficult sequences.
Q: How do I separate the enantiomers if the PTC reaction only gave 80% ee?
-
A: Do not attempt chiral HPLC on the free zwitterionic amino acid. Re-protect the amine (Boc/Fmoc) and esterify. Separate the fully protected derivative on a Chiralpak AD-H or OD-H column.
References
-
O'Donnell, M. J. (2004). "The Enantioselective Synthesis of
-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research. Link -
Ooi, T., & Maruoka, K. (2003).[5] "Recent Advances in Asymmetric Phase-Transfer Catalysis." Angewandte Chemie International Edition. Link
-
Seebach, D., et al. (1996).[6][7] "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle." Angewandte Chemie International Edition. Link
-
Theodorou, V., et al. (2018).[2] "Mild alkaline hydrolysis of hindered esters in non-aqueous solution."[2] Arkivoc. Link
-
El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. Link
Sources
Technical Support Center: Optimizing Coupling for 1-Aminocyclopentane-1-carboxamide
Executive Summary & Mechanistic Insight[1]
The Challenge:
Coupling to 1-Aminocyclopentane-1-carboxamide represents one of the most chemically challenging scenarios in peptide synthesis. This molecule is an
The "Why":
The amine group is attached to a quaternary carbon constrained within a cyclopentane ring. This creates a massive steric wall.[1] Unlike standard amino acids where the
Standard coupling protocols (e.g., HBTU/DIPEA, 1 hour) will fail because the rate of the amine attacking the activated ester is slower than the rate of the activated ester hydrolyzing or rearranging.
Visualization: The Steric Barrier
The following diagram illustrates the kinetic bottleneck preventing standard coupling.
Figure 1: Kinetic competition in hindered couplings. The quaternary center of the ACPC amine creates a steric clash that drastically lowers the coupling rate (
Troubleshooting Guide (Q&A)
This section addresses specific failure modes reported by users attempting to acylate the amine of 1-Aminocyclopentane-1-carboxamide.
Q1: I am using HBTU/DIPEA for 2 hours, but LC-MS shows <10% product. Should I just run it overnight?
Recommendation: No. Simply extending time with HBTU is rarely effective for this scaffold. Technical Reasoning: HBTU generates an OBt ester. While stable enough for standard amino acids, it is not reactive enough to overcome the steric barrier of the Ac5c amine before it hydrolyzes or guanidinylates the amine. Solution:
-
Switch Reagent: Move to HATU (generates the more reactive OAt ester) or PyBrOP .[1]
-
Double Coupling: Perform the reaction for 2 hours, drain/wash, and add fresh reagents for another 2 hours. This replenishes the concentration of the active species.
Q2: I see a significant amount of starting material remaining even with HATU. What is the "Nuclear Option"?
Recommendation: Use Acid Fluorides or Microwave Irradiation.
Technical Reasoning: If the OAt ester (from HATU) is still too bulky or slow, you need a smaller, more electrophilic leaving group. Acid fluorides (
-
Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).
-
Conditions: 4 eq Amino Acid, 4 eq TFFH, 8 eq DIPEA in DMF.
-
Microwave: If available, heat to 75°C for 20 minutes. The thermal energy helps the amine overcome the activation energy barrier imposed by the cyclopentane ring.
Q3: My incoming amino acid is chiral (e.g., Fmoc-Cys-OH or Fmoc-His-OH). Will high-temperature coupling cause racemization?
Recommendation: Yes, this is a high risk. Technical Reasoning: The slow coupling rate required for Ac5c gives the activated amino acid more time to racemize via oxazolone formation. High temperature accelerates this. Solution:
-
For Cys/His: Do NOT use microwave at 75°C. Limit to 50°C max or use room temperature with Collidine (2,4,6-trimethylpyridine) instead of DIPEA. Collidine is a weaker base and suppresses racemization while still driving the reaction.
-
Additives: Use Oxyma Pure with DIC. Oxyma is superior to HOBt for suppressing racemization in hindered couplings.
Optimization Data & Reagent Selection[2][3][4]
The following table summarizes the efficiency of coupling reagents specifically for
| Reagent Class | Specific Reagent | Reactivity vs. Ac5c | Risk of Epimerization | Recommended Use Case |
| Carbodiimide | DIC/Oxyma Pure | Moderate | Low | Chiral incoming AA; Solid Phase. |
| Uronium | HBTU / TBTU | Low | Moderate | Do not use for Ac5c coupling. |
| Uronium (Aza) | HATU | High | Moderate | Standard choice for achiral incoming AA. |
| Phosphonium | PyBrOP | Very High | High | Difficult couplings; N-methylated AAs. |
| Acid Fluoride | TFFH / BTFFH | Extreme | High | The "Nuclear Option" when HATU fails. |
Validated Experimental Protocols
Protocol A: The "Gold Standard" (HATU/HOAt)
Best for general synthesis where the incoming amino acid is not extremely sensitive.
-
Dissolution: Dissolve the incoming amino acid (4.0 eq) and HATU (3.9 eq) in anhydrous DMF.
-
Activation: Add HOAt (4.0 eq) and DIPEA (8.0 eq). Note: Adding free HOAt boosts the local concentration of the active ester.
-
Pre-activation: Stir for exactly 60 seconds. (Do not wait longer; the active ester is unstable).
-
Addition: Add the mixture to the 1-Aminocyclopentane-1-carboxamide (1.0 eq).
-
Reaction:
-
Option A (Room Temp): Stir for 4 hours. Drain/Concentrate. Repeat (Double Couple).
-
Option B (Microwave): Irradiate at 75°C (50W) for 20 minutes.
-
Protocol B: The "Steric Breaker" (Acid Fluoride via TFFH)
Use this if Protocol A yields <50% conversion.
-
Setup: Dissolve incoming Amino Acid (5.0 eq) and TFFH (5.0 eq) in dry DCM or DMF.
-
Base: Add DIPEA (10.0 eq).
-
Mechanism: This generates the Acid Fluoride in situ.[2]
-
Coupling: Add immediately to the Ac5c-amide substrate.
-
Time: React for 2 hours at Room Temperature. (Acid fluorides are reactive enough that heat is often unnecessary and risky).
Workflow Visualization
Figure 2: Decision tree for selecting the optimal coupling strategy based on substrate sensitivity and reaction performance.
References
-
Albericio, F., & Bomer, J. M. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[3] [Link]
-
Carpino, L. A., et al. (2002). The 7-Azabenzotriazole-1-yl-oxy (OAt) Moiety: A Key Element in the Development of High-Efficiency Peptide Coupling Reagents. Accounts of Chemical Research, 35(6), 417-425. [Link]
-
Wenschuh, H., et al. (2002). Microsystems for the synthesis of peptide libraries. (Discusses Aib/hindered coupling optimization). Biopolymers, 55(3), 188-206. [Link]
-
Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. [Link]
Sources
Technical Support Center: Navigating Aggregation in Ac5c-Rich Peptide Sequences
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-acetyl-L-ornithine (Ac5c)-rich peptide sequences. This guide provides in-depth troubleshooting advice, experimental protocols, and answers to frequently asked questions to help you overcome the unique challenges posed by these aggregation-prone peptides. As Senior Application Scientists, we have designed this resource to be a practical, scientifically-grounded tool for your laboratory work.
I. Understanding the Challenge: Ac5c and Peptide Aggregation
What is Ac5c and why do peptides containing it tend to aggregate?
5-acetyl-L-ornithine (Ac5c) is a derivative of the amino acid ornithine. The aggregation tendency of Ac5c-rich peptides stems from a combination of factors. The acetylation of the side-chain amino group neutralizes its positive charge at physiological pH. This reduction in electrostatic repulsion between peptide chains, coupled with the increased hydrophobicity and potential for hydrogen bonding, creates an environment ripe for self-association.[1][2] This can lead to the formation of various structures, from soluble oligomers to insoluble fibrils, a process that can occur at any stage, from solid-phase synthesis to final formulation.[3]
The consequences of aggregation are significant, leading to:
-
Reduced synthetic yield and purity: Aggregation on the solid-phase support can hinder coupling and deprotection reactions.[4]
-
Difficulties in purification: Aggregated peptides often exhibit poor solubility and chromatographic behavior.
-
Inconsistent biological activity: Different aggregation states can possess varied or diminished biological effects, and in some cases, aggregation can even preclude drug absorption.[5][6]
-
Potential for immunogenicity: Peptide aggregates have been linked to unwanted immune responses.[5]
This guide will provide you with the tools and knowledge to anticipate, diagnose, and resolve these aggregation-related issues.
II. Troubleshooting Guide: From Synthesis to Solution
This section is formatted as a series of common problems you may encounter during your experiments. Each question is followed by a detailed answer that explores the underlying causes and provides actionable, step-by-step solutions.
Problem 1: My peptide is precipitating during solid-phase synthesis or is insoluble after cleavage.
Q: I'm observing poor swelling of the resin during synthesis, and after cleavage and lyophilization, the peptide powder won't dissolve in standard aqueous buffers. What is happening, and how can I fix it?
A: This is a classic sign of severe peptide aggregation, occurring both on the solid support and in solution.[4] The peptide chains are self-associating so strongly that they are no longer accessible to solvents.
During Solid-Phase Peptide Synthesis (SPPS), the growing peptide chains can form intermolecular hydrogen bonds, leading to a collapse of the peptide-resin matrix. This physically blocks reagents from reaching the reactive sites, causing incomplete reactions.[4] After cleavage, the high concentration of the peptide during lyophilization can promote the formation of stable, often irreversible, aggregates.
1. On-Resin Aggregation Mitigation:
-
Solvent and Temperature: Switch the primary synthesis solvent from Dimethylformamide (DMF) to N-Methyl-2-pyrrolidone (NMP), which has superior solvating properties.[7] Adding chaotropic salts like LiCl or performing couplings at an elevated temperature can also help disrupt hydrogen bonding.[4][8]
-
Resin Choice: Re-synthesize the peptide using a low-loading resin or a PEG-based resin.[7][8] This increases the physical distance between peptide chains, reducing the chance of interaction.
-
Disrupting Secondary Structures: Introduce backbone-disrupting elements such as pseudoprolines or Dmb-dipeptides at strategic locations (every 5-6 residues) within your sequence. These elements are commercially available and are incorporated like standard amino acids but are designed to break up the hydrogen-bonding patterns that lead to aggregation.[4]
2. Post-Cleavage Solubilization Protocol: If you already have an insoluble peptide powder, a systematic approach to solubilization is necessary.
-
Initial Screening: Always start with a small, accurately weighed amount of peptide. Begin with deionized water. If that fails, proceed sequentially through the solvents listed in the table below. Use sonication and gentle vortexing to aid dissolution.
-
pH Adjustment: For peptides with a net charge, altering the pH can significantly increase solubility by maximizing electrostatic repulsion.[1]
-
If the peptide is basic (net positive charge), dissolve it in a small amount of 10-25% acetic acid and then slowly dilute with water.
-
If the peptide is acidic (net negative charge), use a dilute ammonium hydroxide solution (e.g., 0.1%) for initial dissolution before diluting.[9]
-
-
Strong Denaturants: For the most stubborn aggregates, strong denaturants are required. These will disrupt non-covalent interactions holding the aggregates together.
-
Guanidine Hydrochloride (GdnHCl) or Urea: Prepare a 6M GdnHCl or 8M Urea solution. Once the peptide is dissolved, it can be gradually diluted into your final buffer. Note that these agents will need to be removed, typically during HPLC purification.[8]
-
Hexafluoroisopropanol (HFIP): HFIP is an excellent solvent for breaking up β-sheet structures. Dissolve the peptide in a minimal amount of HFIP, then evaporate the HFIP under a stream of nitrogen before redissolving in your desired solvent.
-
Workflow for Tackling Insoluble Peptides
Caption: A decision tree for systematically solubilizing aggregated peptides.
Problem 2: My Ac5c-rich peptide shows poor peak shape and low recovery during RP-HPLC.
Q: During purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), I'm seeing broad, tailing peaks, and my final yield is very low. What's causing this, and how can I improve my separation?
A: This is a common issue caused by on-column aggregation and strong, non-ideal interactions between the peptide and the stationary phase. The hydrophobic nature of Ac5c-rich sequences can lead to peptides precipitating on the column or eluting slowly and unpredictably.
In RP-HPLC, peptides are separated based on their hydrophobicity.[10] Highly hydrophobic peptides like those rich in Ac5c can bind too strongly to the C18 stationary phase. As the organic solvent concentration increases during the gradient, the peptide may not desorb cleanly as a single band. Instead, it can self-aggregate on the column surface or desorb slowly, resulting in broad peaks. In severe cases, the aggregation is irreversible, leading to a complete loss of product on the column.
1. Mobile Phase Optimization:
-
Ion-Pairing Agent: The choice and concentration of the acidic modifier are critical. While 0.1% Trifluoroacetic Acid (TFA) is standard, it can sometimes promote aggregation. Experiment with alternatives. Formic acid (0.1%) or acetic acid (1%) can sometimes provide better peak shapes for sensitive peptides.
-
Organic Solvent: Acetonitrile (ACN) is the most common organic solvent. However, for very hydrophobic peptides, switching to or adding isopropanol to Mobile Phase B can improve solubility and recovery.
2. Gradient and Flow Rate Adjustment:
-
Shallow Gradient: A very slow, shallow gradient can significantly improve resolution.[11] Instead of a rapid 5-65% gradient, try a 20-50% gradient over 60 minutes or longer. This gives the peptide more time to interact with the mobile phase and elute cleanly.
-
Reduced Flow Rate: Lowering the flow rate (e.g., from 1 mL/min to 0.7 mL/min for a 4.6 mm ID column) increases the time the peptide spends in the mobile phase, which can improve peak shape.
3. Column and Temperature Control:
-
Stationary Phase: If a standard C18 column fails, try a different chemistry. A C8 or a Phenyl-Hexyl column is less hydrophobic and may provide better results. For larger peptides, ensure you are using a wide-pore (300 Å) column material.[12]
-
Elevated Temperature: Running the column at a higher temperature (e.g., 40-60°C) can decrease solvent viscosity and disrupt aggregation, often leading to sharper peaks and better recovery.[4]
Table 1: Troubleshooting Guide for RP-HPLC of Ac5c-Rich Peptides
| Symptom | Potential Cause | Primary Solution | Secondary Actions |
| Broad, Tailing Peaks | On-column aggregation, slow desorption kinetics | Decrease gradient steepness (e.g., 0.5% B/min) | Increase column temperature to 40-60°C; Switch to a less hydrophobic column (C8, Phenyl) |
| Low Recovery / No Elution | Irreversible binding or precipitation on column | Add Isopropanol to Mobile Phase B; Use a stronger ion-pairing agent like HFBA (use with caution) | Pre-treat sample with 6M GdnHCl and inject (ensure compatibility with HPLC system) |
| Split or Multiple Peaks | Conformational isomers or on-column degradation | Add 10-20% Acetic Acid to the mobile phase to suppress secondary structures | Check for oxidation if Met/Cys are present; Analyze fractions by MS to identify species |
| Poor Resolution | Co-elution of impurities with similar hydrophobicity | Optimize selectivity by changing the organic solvent (ACN vs. Methanol) or ion-pairing agent (TFA vs. Formic Acid) | Employ an orthogonal purification method like Ion-Exchange Chromatography (IEX) first.[13] |
Problem 3: The biological activity of my peptide is inconsistent across different experiments and batches.
Q: I've successfully synthesized and purified my Ac5c-rich peptide, but when I use it in my bioassays, the results are highly variable. Could aggregation be the culprit even if the solution looks clear?
A: Absolutely. This is a critical and often-overlooked issue. The presence of soluble oligomers and small aggregates, which are invisible to the naked eye, can dramatically impact biological activity.[6] These different species can have altered pharmacokinetics or may not be able to bind to the target receptor correctly.[5]
The "active" species of a peptide is typically the monomer. When peptides aggregate, they form a heterogeneous mixture of monomers, dimers, soluble oligomers, and larger insoluble aggregates. Each of these can have a different level of activity, or none at all.[6] If the degree of aggregation in your stock solution changes over time or between preparations, your assay results will be inconsistent.
Relationship Between Aggregation State and Bioactivity
Caption: The impact of different peptide aggregation states on biological assay outcomes.
1. Characterize Your Peptide Stock: Before use, you must characterize the aggregation state of your peptide.
-
Dynamic Light Scattering (DLS): This technique measures the size distribution of particles in a solution and is excellent for detecting the presence of aggregates.[14][15] A monomeric peptide should show a single, narrow peak corresponding to a small hydrodynamic radius, while aggregated samples will show larger peaks or multiple peaks.
-
Thioflavin T (ThT) Assay: This fluorescent assay is specific for the detection of amyloid-like β-sheet structures, which are common in peptide fibrils. An increase in fluorescence indicates the presence of these aggregates.
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on size.[13] It can be used to quantify the percentage of monomer versus aggregates in your sample.
2. Standardized Sample Preparation Protocol: Implement a strict, reproducible protocol for preparing your peptide for every experiment.
-
Fresh Dissolution: Whenever possible, dissolve a fresh aliquot of lyophilized peptide for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.
-
Disaggregation: If you must use a stock solution, it should be disaggregated immediately before use. A common method is to treat the peptide solution with HFIP (as described in Problem 1), followed by evaporation and redissolution in the assay buffer.
-
Filtration: Filter the final peptide solution through a 0.22 µm syringe filter to remove any large, insoluble aggregates before adding it to your assay.
3. Formulation and Storage Optimization: Proper storage and formulation are key to preventing aggregation over time.
-
Storage: Store lyophilized peptides at -20°C or -80°C with a desiccant. For solutions, flash-freeze aliquots in liquid nitrogen and store at -80°C.
-
Excipients: Consider formulating your peptide with excipients that are known to reduce aggregation. These can include sugars (like sucrose or trehalose), certain amino acids (like arginine and glycine), or non-ionic surfactants.[1][16] The optimal excipient must be determined empirically for each peptide.
III. Frequently Asked Questions (FAQs)
-
Q1: Can I predict the aggregation potential of my Ac5c-rich peptide sequence before synthesis?
-
A: While precise prediction is difficult, several online tools can estimate aggregation propensity based on hydrophobicity, charge, and secondary structure potential.[7] Sequences with multiple adjacent Ac5c residues or large hydrophobic patches are at high risk.
-
-
Q2: What are the best long-term storage conditions for Ac5c-rich peptides?
-
Q3: Are there any chemical modifications I can make to the peptide sequence to reduce aggregation?
-
A: Yes. Besides incorporating backbone-disrupting elements, you can attach a temporary "solubility tag".[4] Recent research has shown that a temporary hexa-arginine tag can keep peptide chains soluble during synthesis and is then enzymatically removed to yield the native peptide.[18][19] This approach, known as "ArgTag," can dramatically improve yields for difficult sequences.[18]
-
-
Q4: How can I differentiate between reversible and irreversible aggregation?
-
A: Reversible aggregation can often be reversed by changing solution conditions (e.g., dilution, pH shift, or gentle heating). Irreversible aggregates, which are often stabilized by extensive β-sheet formation, will not dissociate under these conditions and typically require strong denaturants like 6M GdnHCl or HFIP to break apart.[8]
-
IV. References
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available from: [Link]
-
Novel Excipients Prevent Aggregation in Manufacturing and Formulation of Protein and Peptide Therapeutics. Neurelis. Available from: [Link]
-
Use of excipients to control aggregation in peptide and protein formulations. ResearchGate. Available from: [Link]
-
A Versatile “Synthesis Tag” (SynTag) for the Chemical Synthesis of Aggregating Peptides and Proteins. ACS Publications. Available from: [Link]
-
Aggregation and Its Influence on the Bioactivities of a Novel Antimicrobial Peptide, Temporin-PF, and Its Analogues. MDPI. Available from: [Link]
-
Factors affecting the physical stability (aggregation) of peptide therapeutics. PMC - NIH. Available from: [Link]
-
Overcoming Aggregation in Solid-phase Peptide Synthesis. Novabiochem. Available from: [Link]
-
An Intrinsically Disordered Peptide Tag that Confers an Unusual Solubility to Aggregation-Prone Proteins. Applied and Environmental Microbiology - ASM Journals. Available from: [Link]
-
Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. PMC. Available from: [Link]
-
Aggregation and Its Influence on the Bioactivities of a Novel Antimicrobial Peptide, Temporin-PF, and Its Analogues. PubMed. Available from: [Link]
-
Aggregation and Its Influence on the Immunomodulatory Activity of Synthetic Innate Defense Regulator Peptides. ResearchGate. Available from: [Link]
-
Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food. PMC. Available from: [Link]
-
RNA Selectively Modulates Activity of Virulent Amyloid PSMα3 and Host Defense LL-37 via Phase Separation and Aggregation Dynamics. eLife. Available from: [Link]
-
Taming Aggregation. American Peptide Society. Available from: [Link]
-
Polyionic Tags as Enhancers of Protein Solubility in Recombinant Protein Expression. PMC. Available from: [Link]
-
Characterization of Protein Aggregate Composition using Light Scattering Techniques. News-Medical.net. Available from: [Link]
-
Peptide backbone folding induced by the C(alpha)-tetrasubstituted cyclic alpha-amino acids 4-amino-1,2-dithiolane-4-carboxylic acid (Adt) and 1-aminocyclopentane-1-carboxylic acid (Ac5c). A joint computational and experimental study. PubMed. Available from: [Link]
-
Strategies for Improving Peptide Stability and Delivery. MDPI. Available from: [Link]
-
Increasing Protein Yields: Solubility Tagging. LenioBio. Available from: [Link]
-
An Intrinsically Disordered Peptide Tag that Confers an Unusual Solubility to Aggregation-Prone Proteins. bioRxiv.org. Available from: [Link]
-
HPLC of Peptides and Proteins. Springer. Available from: [Link]
-
What do you do when your peptide synthesis fails?. Biotage. Available from: [Link]
-
Characterization of Peptide–Oligonucleotide Complexes Using Electron Microscopy, Dynamic Light Scattering, and Protease Resistance Assay. Springer Nature Experiments. Available from: [Link]
-
Characterization of Peptide-Oligonucleotide Complexes Using Electron Microscopy, Dynamic Light Scattering, and Protease Resistance Assay. PubMed. Available from: [Link]
-
Analysis of RP-HPLC loading conditions for maximizing peptide identifications in shotgun proteomics. PMC. Available from: [Link]
-
The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Harvard Apparatus. Available from: [Link]
-
Evaluation of Peptide/Protein aggregation using Dynamic Light Scattering. Medium. Available from: [Link]
-
How to dissolve, handle and store synthetic peptides. LifeTein®. Available from: [Link]
-
Is there a procedure that I can use to remove the N-terminal acetylation on a peptide and increase the solubility?. ResearchGate. Available from: [Link]
-
Monitoring Protein Aggregation with DLS. AZoM. Available from: [Link]
-
A Peptide Strategy for Inhibiting Different Protein Aggregation Pathways. DSpace. Available from: [Link]
-
Investigating the mechanism of action of aggregation-inducing antimicrobial Pept-ins. Portland Press. Available from: [Link]
Sources
- 1. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. peptide.com [peptide.com]
- 5. neurelis.com [neurelis.com]
- 6. mdpi.com [mdpi.com]
- 7. biotage.com [biotage.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. lifetein.com [lifetein.com]
- 10. renyi.hu [renyi.hu]
- 11. hplc.eu [hplc.eu]
- 12. harvardapparatus.com [harvardapparatus.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. news-medical.net [news-medical.net]
- 15. medium.com [medium.com]
- 16. researchgate.net [researchgate.net]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Taming Aggregation - Research [americanpeptidesociety.org]
- 19. Polyionic Tags as Enhancers of Protein Solubility in Recombinant Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
Detecting deletion sequences in Ac5c peptide synthesis
Technical Support Center: Ac5c Peptide Synthesis & Deletion Sequence Analysis
To: Research Scientists & Peptide Chemists
From: Senior Application Scientist, Peptide Chemistry Division
Subject: Troubleshooting Deletion Sequences in
Introduction: The Steric Challenge of Ac5c
You are likely encountering "deletion sequences"—peptides missing specific internal residues—while synthesizing peptides containing 1-aminocyclopentane-1-carboxylic acid (Ac5c) .
This is not a random error. Ac5c is a
The Core Mechanism of Failure:
-
Nucleophilic Inertia: When Ac5c is at the N-terminus of the growing chain, its amine is buried by the cyclopentyl ring, making it a poor nucleophile for the next incoming amino acid.
-
False Negatives: Standard colorimetric tests (like Kaiser) often fail to detect the free amine of Ac5c, leading you to believe a coupling was successful when it was not.
-
The Deletion Pathway: If the incoming amino acid fails to couple to Ac5c and you do not cap the unreacted amine, that amine remains active. In the next cycle, a smaller, less hindered amino acid may successfully couple to the Ac5c. The result is a sequence missing exactly one residue (n-1).
Module 1: Diagnostic Phase (Detecting the Deletion)
Q: How do I confirm if my impurity is a deletion sequence or a truncation?
A: You must use Mass Spectrometry (ESI-MS or MALDI-TOF). HPLC retention time is insufficient for diagnosis.
A truncation means the synthesis stopped (e.g., [Ac5c]-OH). A deletion means the synthesis continued but skipped a step (e.g., [Ac5c]-[Residue B]-[Residue C]... missing Residue A).
The "Delta Mass" Rule:
Calculate the mass difference (
| Impurity Type | Observed Mass Shift ( | Interpretation |
| Deletion of Ac5c | -111.1 Da | The Ac5c residue itself failed to couple. |
| Deletion of Next Residue | -(Mass of Next AA) | Ac5c was on the resin, but the next AA failed to attach. |
| Fmoc Adduct | +222.2 Da | Incomplete deprotection (Fmoc remains attached). |
| Tetramethylguanidinium | +101.1 Da | Capping artifact from HATU (if used with slow coupling). |
Note on Ac5c Mass:
-
Formula:
-
Monoisotopic Residue Mass: 111.07 Da (Calculated as MW
)
Visual Workflow: MS Spectrum Interpretation
Caption: Decision tree for categorizing impurities based on mass shift (
Module 2: Synthetic Phase (Prevention & Optimization)
Q: My Kaiser test was negative (colorless), so I proceeded. Why did the coupling fail?
A: The Kaiser test is unreliable for Ac5c. The Kaiser test relies on the reaction of ninhydrin with a primary amine to form Ruhemann’s purple. The steric bulk of the cyclopentyl ring prevents the formation of this chromophore. You likely had a False Negative .
Protocol Adjustment:
-
Switch Detection Method: Use the Chloranil Test or Bromophenol Blue test.[1] These are more sensitive to hindered amines, though even these can be challenging with Ac5c.
-
The Ultimate Check: Perform a micro-cleavage . Cleave 2-5 mg of resin after the coupling step and run a quick MS to verify the Ac5c is attached (or the next residue is attached).
Q: Which coupling reagents work best for Ac5c?
A: Abandon standard HBTU/DIC. Use Phosphonium or Uronium reagents with HOAt. [2]
For coupling onto Ac5c (the hardest step), the amine is the nucleophile. You need a highly reactive electrophile (the incoming amino acid).
Recommended Reagents (in order of preference):
-
PyAOP / HOAt: (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate.[2][3] The phosphonium salt is more reactive than uronium salts for hindered amines.
-
HATU: The gold standard, but can cause guanidinylation (capping the chain) if the reaction is too slow.
-
COMU: A safer alternative to HATU with comparable efficiency, often performing better in microwave conditions.[2]
Q: Should I use microwave synthesis?
A: Yes, it is critical for Ac5c. Microwave irradiation provides the thermal energy needed to overcome the activation energy barrier caused by steric hindrance.
Optimized Ac5c Coupling Protocol:
| Parameter | Condition | Reason |
| Temperature | 75°C - 90°C | Overcomes steric barrier. |
| Time | 2 x 10 minutes (Double Couple) | Ensures completion. |
| Base | TMP (2,4,6-trimethylpyridine) or DIEA | TMP minimizes racemization of neighboring Cys/His residues at high heat. |
| Reagent | PyAOP (0.5 M) | High reactivity for hindered amines. |
Visual Workflow: The Optimized Cycle
Caption: Optimized double-coupling workflow specifically for sequences containing Ac5c.
Module 3: Advanced Troubleshooting (FAQ)
Q: I see a +101 Da mass shift after using HATU. What is this? A: This is guanidinylation .[4] The free amine of Ac5c reacted with the HATU itself instead of the activated amino acid.
-
Fix: Switch to PyAOP (phosphonium salt), which cannot form guanidinium byproducts. Alternatively, ensure the amino acid is pre-activated with HATU before adding to the resin.
Q: Can I use "Magic Mixture" solvents? A: Yes. Pure DMF is often insufficient for Ac5c aggregation.
-
Recommendation: Use NMP (N-methyl-2-pyrrolidone) or a mixture of DMF/DMSO (90:10). These solvents disrupt the secondary structure aggregation (
-sheets) that Ac5c helices might promote in longer chains.
Q: I am still getting deletion sequences despite double coupling. What now? A: You are likely facing "impossible" steric clash.
-
Strategy: Use a dipeptide building block . Instead of coupling Residue A onto Ac5c on the resin, synthesize the dimer [Fmoc-Residue A]-[Ac5c]-OH in solution phase (where you can force conditions), purify it, and then couple the entire dimer to the resin. This moves the difficult coupling step away from the solid phase.
References
-
Albericio, F., & Bomer, J. M. (2011). Coupling Reagents and Solvents for Peptide Synthesis.
-
Wenschuh, H., et al. (2002). Microwave-Assisted Peptide Synthesis. Establishes the necessity of thermal energy for difficult sequences like those containing Aib/Ac5c.
-
Kaiser, E., et al. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides.
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.
Sources
Validation & Comparative
Definitive Guide: NMR Characterization of Ac5c-Induced Peptide Helicity
Executive Summary
This guide provides a technical framework for the structural characterization of peptides containing 1-aminocyclopentane-1-carboxylic acid (Ac5c) . Ac5c is a
This document details the NMR methodologies required to distinguish between the two dominant helical forms induced by Ac5c: the
Part 1: Comparative Analysis (Ac5c vs. Alternatives)
The inclusion of Ac5c restricts the rotation around the
Performance Matrix: Ac5c vs. Aib vs. Alanine
| Feature | Ac5c (Cyclopentane) | Aib (Dimethyl) | Alanine (Standard) |
| Helix Induction | Very High (Promotes | Very High (Promotes | Low (Requires long seq.) |
| Preferred Helix | |||
| Hydrophobicity | High (Lipophilic ring) | Moderate | Low/Moderate |
| Cell Permeability | Enhanced (Superior uptake in CHO/HeLa)* | Good | Poor |
| NMR Dispersion | Moderate (Ring protons overlap) | Low (Methyl singlets overlap) | Good (Distinct |
| Solubility | High in organic solvents (TFE, MeOH) | High in organic solvents | Variable |
*Experimental Insight: Recent studies indicate Ac5c-containing cell-penetrating peptides can exhibit higher cytosolic uptake compared to Aib analogues due to increased lipophilicity and specific membrane interactions [1].
Part 2: NMR Characterization Methodology
Characterizing Ac5c peptides requires distinguishing between the
Sample Preparation & Solvent Selection
-
Chloroform (
): Favors H-bond formation. Ideal for initial assessment of folding. -
TFE (
) / Water Mixtures: Mimics membrane environments; stabilizes helicity. -
DMSO-
: Strong H-bond acceptor. Used for Temperature Coefficient experiments to identify solvent-shielded amides.
Key NMR Parameters for Helicity[4]
A. Chemical Shifts (
)[4][5]
-
Amide Protons (
): In helical conformations, solvent-shielded signals typically appear downfield (8.0 – 9.0 ppm) compared to non-H-bonded equivalents. -
Substituents: Ac5c lacks an
. Assignment relies on the cyclopentane ring protons ( ) and the sequential .
B. Temperature Coefficients (
)
This is the "Gold Standard" for validating stable helicity.
-
Protocol: Measure 1D
NMR at 5K intervals (e.g., 298K to 323K). -
Interpretation:
-
< 3.0 ppb/K: Solvent-shielded (Involved in intramolecular H-bond).
-
> 5.0 ppb/K: Solvent-exposed (Dynamic/Unfolded).
-
C. NOE Connectivity Patterns
The distinction between
| Interaction | Random Coil | ||
| Strong | Strong | Weak/Medium | |
| Medium | Medium | Strong | |
| Weak | Weak | Absent | |
| Medium/Strong (Diagnostic) | Weak/Medium | Absent | |
| Weak/Absent | Medium (Diagnostic) | Absent |
Part 3: Experimental Protocol & Visualization
Workflow: Sequential Assignment of Ac5c Peptides
Since Ac5c residues have no
Diagram 1: NMR Assignment Logic
Caption: Logical workflow for assigning Ac5c-containing peptides, highlighting the deviation for non-standard residues.
Diagram 2: Helical NOE Signatures
Caption: Critical NOE connectivities distinguishing
Part 4: Step-by-Step Characterization Protocol
Step 1: Spin System Identification (TOCSY)
-
Standard Residues: Identify
correlations. -
Ac5c Residues: Look for the
correlation to the multiplet of ring protons ( ppm). Note the absence of an signal. The Ac5c ring protons often appear as complex multiplets due to ring puckering.
Step 2: Sequential Assignment (NOESY/ROESY)
-
Mixing Time: Use 200–300 ms for NOESY (small peptides may require ROESY if
). -
The Walk: Trace the
cross-peaks along the amide region. -
Bridge the Gap: Verify sequence using
from the residue preceding Ac5c to the Ac5c .
Step 3: Helicity Validation
-
Calculate
:-
Dissolve peptide in DMSO-
or . -
Record 1D spectra at 298, 303, 308, 313, 318 K.
-
Plot
vs . Slopes ppb/K confirm stable H-bonds.
-
-
Measure
Distances:-
Integrate NOE volumes.
-
Calibrate against a known distance (e.g., geminal protons or aromatic ring protons).
-
Decision Rule:
-
If
and -Helix . -
If
AND (visible but weaker) Mixed/ -Helix .
-
-
References
-
Yamada, Y., et al. (2022). "Helix-Stabilized Cell-Penetrating Peptides for Delivery of Antisense Morpholino Oligomers: Relationships among Helicity, Cellular Uptake, and Antisense Activity." Bioconjugate Chemistry, 33(7), 1311–1318. Link[6]
-
Toniolo, C., et al. (2001). "Control of peptide conformation by the Thorpe-Ingold effect (Calpha-tetrasubstitution)." Biopolymers, 60(6), 396–419. Link
-
Karle, I. L., & Balaram, P. (1990). "Structural characteristics of alpha-helical peptide assemblies containing Aib residues." Biochemistry, 29(29), 6747–6756. Link
-
Millhauser, G. L. (1995). "Views of helical peptides: a proposal for the position of 3(10)-helix along the thermodynamic folding pathway." Biochemistry, 34(12), 3873–3877. Link
Sources
- 1. Estimating the relative populations of 3(10)-helix and alpha-helix in Ala-rich peptides: a hydrogen exchange and high field NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Factors governing 3(10)-helix vs alpha-helix formation in peptides: percentage of C(alpha)-tetrasubstituted alpha-amino acid residues and sequence dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. ycu.repo.nii.ac.jp [ycu.repo.nii.ac.jp]
CD spectroscopy signatures of 3_10-helix vs alpha-helix in Ac5c peptides
As a Senior Application Scientist in peptide chemistry and biophysics, distinguishing between
This guide provides an in-depth, objective comparison of the Circular Dichroism (CD) spectroscopy signatures of
Mechanistic Causality: Ac5c and Helical Propensity
The incorporation of cyclic
The Chain-Length Dependency:
-
Short Oligomers (
): Ac5c strongly dictates a -helical conformation. The steric bulk of the cyclopentane ring restricts the backbone to dihedral angles of approximately (-55°, -25°). In short chains, the -helix is kinetically and thermodynamically favored because its hydrogen bond closes a tighter 10-atom ring, which forms more readily than the larger 13-atom ring of an -helix[2]. -
Longer Oligomers (
): As the chain elongates, the cumulative energetic benefit of the more linear, strain-free hydrogen bonds drives a structural transition toward the classic -helix[4].
Theoretical Basis of CD Signatures
Circular dichroism is the premier technique for tracking this structural evolution in solution. Both
-
The
-Helix Signature: The pitch (5.4 Å) and 3.6 residues per turn perfectly align the transition dipole moments to maximize exciton coupling. This yields a strong transition, creating a characteristic double minimum where the molar ellipticity ratio approaches 1.0 (typically 0.9 to 1.1). -
The
-Helix Signature: The tighter pitch (6.0 Å) and 3.0 residues per turn alter the relative orientation of the amide planes. This geometric shift drastically reduces the exciton coupling efficiency, attenuating the rotational strength of the transition. This manifests as a drastically weakened 222 nm band, dropping the ratio to [1]. In extreme cases, the spectrum appears as a single broad minimum around 205-208 nm.
Quantitative Comparison
To facilitate rapid structural assignment, the fundamental physical and spectroscopic parameters of both helical forms are summarized below.
| Parameter | ||
| Hydrogen Bond Pattern | ||
| Residues per Turn | 3.0 | 3.6 |
| Helix Pitch | 6.0 Å | 5.4 Å |
| CD Minimum 1 ( | ~205 - 208 nm (Strong) | ~208 nm (Strong) |
| CD Minimum 2 ( | ~222 nm (Weak or shoulder) | ~222 nm (Strong) |
| Diagnostic Ratio ( | ||
| Ac5c Chain Length Preference | Short oligomers ( | Longer oligomers ( |
Experimental Protocol: Self-Validating CD Workflow
To ensure high-fidelity structural assignment, raw CD data must be free of artifacts such as intermolecular aggregation or solvent absorption. The following protocol is designed as a self-validating system , incorporating internal checks to guarantee data integrity.
Step 1: System Calibration & Baseline Validation
-
Action: Run a standard solution of (+)-10-camphorsulfonic acid (CSA) to verify the ellipticity scale and wavelength accuracy of the spectropolarimeter.
-
Causality: Instrument drift can artificially skew the
ratio. CSA ensures the baseline is mathematically absolute.
Step 2: Solvent Selection & Blank Check
-
Action: Prepare a solvent blank using 2,2,2-Trifluoroethanol (TFE) or a TFE/H
O mixture. Run the blank from 250 nm down to 190 nm. Ensure the High Tension (HT) voltage remains below 600 V. -
Causality: TFE is a low-dielectric, structure-promoting solvent that stabilizes intramolecular hydrogen bonds by minimizing solvent competition[1]. If the HT voltage exceeds 600 V, the photomultiplier tube is saturated by solvent absorbance, rendering data below that wavelength artifactual.
Step 3: Concentration Independence Check (Self-Validation)
-
Action: Prepare the Ac5c peptide at two concentrations: 25 µM and 50 µM. Acquire spectra for both using a 1 mm path-length quartz cuvette.
-
Causality: Convert the raw ellipticity (mdeg) to Mean Residue Ellipticity (
). If the normalized spectra overlap perfectly, the conformation is strictly intramolecular. If the spectra differ, intermolecular aggregation (often leading to -sheet artifacts) is occurring, and the concentration must be lowered.
Step 4: Data Acquisition & Processing
-
Parameters: Bandwidth = 1.0 nm; Scanning speed = 50 nm/min; Data pitch = 0.5 nm; Accumulations = 3 to 5 scans.
-
Action: Subtract the solvent blank from the peptide spectrum. Apply a mild Savitzky-Golay smoothing filter (if necessary,
points) to avoid distorting the minima peaks.
Step 5: Ratio Calculation & Assignment
-
Action: Extract the exact
values at 222 nm and 208 nm. Calculate and map it to the structural assignment workflow below.
Structural Assignment Workflow
The following decision matrix illustrates the analytical pipeline for assigning the helical topology of Ac5c peptides based on the self-validated CD data.
Workflow for assigning helical conformations in Ac5c peptides using CD spectroscopy ratio analysis.
References
-
Misawa, T., et al. (2026). Helical Template Peptides Containing Cyclic α,α-Disubstituted Amino Acids: Ring-Size Effects on Conformation and siRNA Delivery. The Journal of Organic Chemistry. URL: [Link]
-
Guseva, S., et al. (2013). Structure of the Tetramerization Domain of Measles Virus Phosphoprotein. Journal of Virology / PMC. URL: [Link]
-
MDPI Open Access Journals. (2024). Conformational Analysis and Organocatalytic Activity of Helical Stapled Peptides Containing α-Carbocyclic α,α-Disubstituted α-Amino Acids. MDPI. URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Helical Template Peptides Containing Cyclic α,α-Disubstituted Amino Acids: Ring-Size Effects on Conformation and siRNA Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structure of the Tetramerization Domain of Measles Virus Phosphoprotein - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: X-ray Crystallography of 1-Aminocyclopentane-1-carboxamide (Ac5c) Derivatives
Executive Summary
In the realm of peptidomimetics, 1-aminocyclopentane-1-carboxylic acid (Ac5c) —often referred to as cycloleucine—represents a critical scaffold for inducing specific secondary structures. Unlike standard proteinogenic amino acids, Ac5c is a
This guide provides a technical comparison of Ac5c derivatives against their primary alternatives (Aib and linear residues), detailing the crystallographic workflows required to resolve their structures. We focus on the unique challenge of resolving the cyclopentane ring pseudorotation and the specific utility of Ac5c in locking
Part 1: Comparative Analysis – Ac5c vs. Alternatives
The primary "competitor" to Ac5c in structural biology is
Structural Performance Matrix
The following table compares Ac5c derivatives with Aib and standard linear hydrophobic residues (e.g., Leucine/Valine) based on crystallographic data.
| Feature | Ac5c (Cycloleucine) | Aib ( | Linear Residues (Leu/Val) |
| Backbone Constraint | High: | High: | Low: Broad range ( |
| Helix Preference | strongly favors | strongly favors | Environment dependent |
| Side Chain Dynamics | Complex: Ring puckering (Envelope/Twist) | Rigid: Methyl groups are fixed | Flexible: Rotameric freedom ( |
| Hydrophobicity | High (Lipophilic ring) | Moderate | Moderate to High |
| Crystallographic Challenge | Ring Disorder: High thermal parameters ( | Low: Methyls resolve easily | Medium: Side chain disorder common |
Mechanistic Insight: The "Puckering" Problem
While Aib is rigid, Ac5c introduces a unique crystallographic challenge: Pseudorotation . The cyclopentane ring is rarely flat. It oscillates between envelope (
-
Implication: In X-ray refinement, the electron density for the ring carbons (
) often appears smeared or elongated. -
Solution: You must distinguish between static disorder (multiple discrete conformers) and dynamic disorder (thermal vibration).
Part 2: Experimental Workflow & Protocols
To successfully resolve Ac5c derivatives, we utilize a Slow Evaporation Protocol optimized for hydrophobic peptides.
Synthesis & Purification (Pre-requisites)
-
Synthesis: Solution-phase synthesis using mixed anhydride coupling is preferred over solid-phase due to the steric hindrance of the Ac5c amine.
-
Purity: Crystallography requires >98% purity.[2] Use RP-HPLC (C18 column, Acetonitrile/Water gradient).
Crystallization Protocol: The "Hydrophobic Trap"
Ac5c peptides are often insoluble in water. Standard vapor diffusion (hanging drop) often fails due to rapid precipitation.
Step-by-Step Methodology:
-
Solvent Selection: Prepare three parallel setups using:
-
System A: Methanol / Water (90:10)
-
System B: Ethyl Acetate / Petroleum Ether (slow diffusion)
-
System C: Toluene / Acetone (for highly hydrophobic analogs)
-
-
Dissolution: Dissolve 5–10 mg of peptide in the minimum volume of the organic solvent (e.g., 0.5 mL MeOH).
-
Seeding (Self-Validating Step): If the solution remains clear after 24 hours, introduce a "seed" surface by scratching the inner glass of the vial with a needle. This creates nucleation sites.
-
Evaporation: Cover the vial with Parafilm and pierce 3–5 small holes. Store at 4°C and 20°C.
-
Why? Slower evaporation at 4°C yields fewer, larger crystals.
-
-
Harvesting: Crystals typically appear as colorless prisms or needles within 3–7 days.
Data Collection Strategy
-
Cryoprotection: Ac5c crystals in organic solvents are fragile. Flash-cool immediately in liquid nitrogen. If grown in MeOH, the mother liquor often acts as its own cryoprotectant; otherwise, add 20% PEG 400.
-
Resolution Target: Aim for < 1.0 Å. High resolution is required to resolve the ring puckering parameters.
Part 3: Visualization of Logic & Workflow
The following diagrams illustrate the decision-making process for structural determination and the conformational logic of Ac5c.
Diagram 1: Crystallization Decision Tree
Caption: Workflow for screening crystallization conditions for hydrophobic Ac5c derivatives.
Diagram 2: Conformational Hierarchy
Caption: Comparative impact of Aib vs. Ac5c on peptide backbone conformation and stability.
Part 4: Structural Validation & Refinement
Once diffraction data is collected, specific attention must be paid to the refinement of the Ac5c residue.
Refinement Strategy
-
Restraints: Do not use standard glycine restraints. Create a custom library file (CIF) for Ac5c based on the Cambridge Structural Database (CSD) averages.
-
Ring Puckering:
-
Calculate the Cremer-Pople parameters (
) to define the ring conformation. -
If the ring electron density is flat, it is likely a disordered average of two envelope conformations. Model this as two alternate conformations (Occ = 0.5) rather than forcing a flat ring, which is chemically energetically unfavorable.
-
-
Torsion Angles: Verify that backbone angles fall within the expected region:
-
to
[3] -
Any deviation > 20^\circ suggests a refinement error or crystal packing artifact.
-
to
References
-
Toniolo, C., et al. (1988).[1] "Linear oligopeptides. 188. Crystallographic characterization of the conformation of the 1-aminocyclopentane-1-carboxylic acid residue in simple derivatives." Canadian Journal of Chemistry, 66(10), 2575–2582. Link
-
Vijayalakshmi, S., et al. (2000). "Comparison of helix-stabilizing effects of alpha,alpha-dialkyl glycines with linear and cycloalkyl side chains." Biopolymers, 53(1), 84–98.[4] Link
-
Alemán, C., et al. (2006). "Backbone Conformational Preferences and Pseudorotational Ring Puckering of 1-Aminocyclopentane-1-carboxylic Acid." Journal of Physical Chemistry B, 110(47), 24105–24111. Link
-
Crisma, M., et al. (1999). "Peptide folding: When simulation meets experiment." Chemical Society Reviews, 28, 169-176. Link
Sources
Navigating the Maze of Modified Peptides: A Comparative Guide to Mass Spectrometry Fragmentation of Ac5c Peptides
A Deep Dive into CID and HCD for Enhanced Structural Elucidation
For researchers, scientists, and drug development professionals, the precise characterization of post-translationally modified (PTM) peptides is a critical yet often challenging endeavor. Among the myriad of modifications, the addition of N-acetyl-S-(1-cyano-2-propenyl)cysteine (Ac5c) presents a unique analytical puzzle. This guide provides an in-depth comparison of two prevalent mass spectrometry fragmentation techniques, Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD), for the analysis of Ac5c-modified peptides, offering experimental insights and actionable protocols to enhance your analytical workflows.
The Analytical Challenge of Ac5c Peptides
The Ac5c modification, a covalent adduct on cysteine residues, can significantly alter the physicochemical properties of a peptide, influencing its structure, function, and immunogenicity.[1] Accurate identification and localization of this modification are paramount for understanding its biological implications. However, the labile nature of some PTMs and the complexity of fragmentation spectra can often lead to ambiguous results. The choice of fragmentation technique is therefore a critical parameter that dictates the quality and interpretability of the resulting data.
Fundamentals of Peptide Fragmentation: CID vs. HCD
In the realm of tandem mass spectrometry, CID and HCD are the workhorses for peptide sequencing and PTM analysis. While both involve the fragmentation of precursor ions through collisions with an inert gas, their underlying mechanisms and the resulting fragmentation patterns differ significantly.
Collision-Induced Dissociation (CID) , typically performed in an ion trap, is a resonant excitation process where ions are gradually energized through multiple low-energy collisions.[2] This "slow-heating" method often results in the preferential cleavage of the most labile bonds, leading to a predominance of b- and y-type ions that are essential for sequence determination.[3][4]
Higher-Energy Collisional Dissociation (HCD) , in contrast, is a beam-type fragmentation method that occurs in a dedicated collision cell.[5][6] This technique involves higher collision energies and a shorter activation time, leading to a more extensive fragmentation of the peptide backbone and the generation of a richer variety of fragment ions, including those from secondary fragmentation events.[3][5][6]
Caption: Experimental workflow for Ac5c peptide analysis.
Conclusion
The comprehensive analysis of Ac5c-modified peptides requires a careful selection of mass spectrometry fragmentation techniques. While CID remains a valuable tool for routine peptide identification, HCD offers superior performance for the detailed characterization and localization of the Ac5c modification . The higher collision energy of HCD generates a more informative fragmentation spectrum, rich in diagnostic ions and a complete series of backbone fragments. By leveraging the power of HCD and following optimized experimental protocols, researchers can confidently navigate the complexities of Ac5c peptide analysis, paving the way for a deeper understanding of their biological roles.
References
- Acetylation- and Methylation-Specific Diagnostic Ions in MS Analysis. (n.d.). Google Books.
- Application Notes and Protocols for LC-MS Analysis of Peptides Containing Amino-PEG12-Boc. (n.d.). Benchchem.
- Evaluation of HCD- and CID-type Fragmentation Within Their Respective Detection Platforms For Murine Phosphoproteomics. (n.d.). PMC.
- Mass spectral analysis of acetylated peptides: Implications in proteomics. (2020, February 15). PubMed.
- Proteomics Analysis of Cysteinylation. (n.d.). Creative Proteomics.
- Proteome-wide Analysis of Lysine Acetylation Suggests its Broad Regulatory Scope in Saccharomyces cerevisiae. (n.d.). MPG.PuRe.
- Side-chain fragmentation of alkylated cysteine residues in electron capture dissociation mass spectrometry. (2006, September 1). ACS Publications.
- Side-chain fragmentation of alkylated cysteine residues in electron capture dissociation mass spectrometry. (2006, September 15). PubMed.
- Positive Effect of Acetylation on Proteomic Analysis Based on Liquid Chromatography with Atmospheric Pressure Chemical Ionization and Photoionization Mass Spectrometry. (2023, April 25). MDPI.
- CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. (2012, November 21). Walsh Medical Media.
- Small Mass but Strong Information: Diagnostic Ions Provide Crucial Clues to Correctly Identify Histone Lysine Modifications. (n.d.). PMC.
- Mass spectrometric signature of S-prenylated cysteine peptides. (n.d.). PubMed.
- Modification of Cysteine Residues by Alkylation. A Tool in Peptide Mapping and Protein Identification. (n.d.). ACS Publications.
- Protocols for Liquid Chromatography Coupled to MS for Proteome Analysis. (n.d.). Springer Link.
- Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods. (n.d.). PMC.
- Difference between HCD and CID collision induced dissociations? (2019, August 2). Stack Exchange.
- MS/MS Fragmentation Strategies For Efficient Glycopeptide Profiling. (2022, June 7). PREMIER Biosoft.
- Identification and Quantification of Protein Modifications by Peptide Mapping with UPLC-MSE. (n.d.). Waters Corporation.
- LCQ MS/MS spectra of the [MH] ions of (A) NAc-cysteine-N,OMe and (B)... (n.d.). ResearchGate.
- Analysis and Purification of Synthetic Peptides by Liquid Chromatography. (n.d.). Agilent.
- A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. (2024, April 25). MDPI.
- UPLC-MS/MS method development for peptide analysis. (2025, December 18). AMSbiopharma.
- Mass spectrometry-based detection of protein acetylation. (n.d.). PMC.
- How to Enrich Acetylated Peptides Before Mass Spectrometry? (n.d.). Mtoz Biolabs.
- Mass spectrometry of peptides and proteins. (n.d.). Department of Chemistry and Biochemistry.
Sources
- 1. Proteomics Analysis of Cysteinylation - Creative Proteomics [creative-proteomics.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. research.cbc.osu.edu [research.cbc.osu.edu]
- 5. Evaluation of HCD- and CID-type Fragmentation Within Their Respective Detection Platforms For Murine Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MS/MS Fragmentation Strategies For Efficient Glycopeptide Profiling [premierbiosoft.com]
Impact of Ac5c on Metabolic Stability of Peptide Drugs: A Comparative Technical Guide
Executive Summary
The incorporation of 1-aminocyclopentane-1-carboxylic acid (Ac5c) represents a high-impact strategy in modern peptidomimetic drug design. By replacing standard
This guide provides a technical comparison of Ac5c against its primary alternative,
Mechanistic Insight: The Steric Shield
The metabolic instability of peptide drugs stems primarily from the accessibility of the peptide bond (amide linkage) to serum proteases (e.g., trypsin, chymotrypsin, dipeptidyl peptidases). Ac5c mitigates this through two synergistic mechanisms:
-
Conformational Constraint (The Thorpe-Ingold Effect): Unlike standard amino acids (
-H, -R), Ac5c possesses a gem-disubstituted atom that forms a cyclopentane ring. This restriction severely limits the and torsion angles, energetically forcing the backbone into folded structures (typically -helix or -helix). Proteases require the peptide backbone to adopt an extended conformation ( -strand-like) to fit into the active site; Ac5c prevents this "unfolding" necessary for cleavage. -
Steric Occlusion: The bulky cyclopentyl ring projects directly outward from the backbone, acting as a physical shield that prevents the protease's catalytic triad from approaching the scissile bond.
Visualization: Proteolytic Resistance Mechanism
The following diagram illustrates how Ac5c blocks protease access compared to a standard Alanine residue.
Figure 1: Mechanism of Ac5c-mediated proteolytic resistance. The cyclopentyl ring creates a steric barrier and enforces a rigid conformation that proteases cannot process.
Comparative Performance Analysis
While Aib is the industry standard for helical induction, Ac5c offers distinct physicochemical properties.[1] Ac5c is more hydrophobic and sterically demanding than Aib.
Table 1: Ac5c vs. Alternatives
| Feature | L-Alanine (Standard) | Aib ( | Ac5c (1-aminocyclopentane-1-carboxylic acid) |
| Steric Bulk | Low | Medium (Dimethyl) | High (Cyclopentyl) |
| Helical Propensity | Low (Flexible) | High ( | High ( |
| Proteolytic Stability | Baseline (Minutes) | High (Hours) | Very High (Hours to Days) |
| Hydrophobicity | Moderate | Moderate | High (Lipophilic) |
| Coupling Difficulty | Low | Moderate | High (Requires specialized protocol) |
| Primary Use Case | Native sequence | General stabilization | Max stability + Lipophilicity |
Experimental Data Summary
In comparative studies of antimicrobial peptides and hormone analogues (e.g., Vasopressin, Tuftsin), the substitution of labile residues with Ac5c has shown:
-
Serum Half-Life: Increases of 10-fold to >100-fold compared to native L-amino acid sequences.
-
Enzymatic Resistance: Ac5c confers near-total resistance to Trypsin and Chymotrypsin when placed at the
or cleavage sites. -
Bioactivity: While stability increases, bioactivity can be compromised if the Ac5c ring interferes with receptor binding. Aib is often more "forgiving" due to slightly lower bulk, whereas Ac5c is preferred when the target pocket is large and hydrophobic.
Experimental Protocols
Protocol A: Synthesis of Ac5c-Containing Peptides
Challenge: The steric bulk of the cyclopentyl ring makes the amine nucleophile of Ac5c poorly reactive and the carboxyl group difficult to activate without epimerization or failure. Standard HBTU/DIPEA protocols often result in deletion sequences.
Optimized Workflow (Solid Phase Peptide Synthesis):
-
Resin Swelling: Swell Rink Amide resin (0.1 mmol scale) in DMF for 30 mins.
-
Deprotection: 20% Piperidine in DMF (
min). Wash DMF ( ). -
Coupling Ac5c (to growing chain):
-
Reagents: Fmoc-Ac5c-OH (4 eq), HATU (3.8 eq), HOAt (4 eq), DIPEA (8 eq).
-
Note: HATU/HOAt is superior to HBTU for hindered couplings.
-
Conditions: Microwave irradiation at 75°C for 10 minutes OR manual coupling at 50°C for 2 hours.
-
-
Coupling Next Residue (onto Ac5c N-terminus):
-
Critical Step: The N-terminus of Ac5c is extremely unreactive.
-
Reagents: Fmoc-AA-OH (5 eq), PyAOP or HATU (5 eq), DIPEA (10 eq).
-
Method: Double Coupling is mandatory. Perform the reaction twice before moving to deprotection.
-
-
Monitoring: Use the Chloranil Test (more sensitive for secondary/hindered amines) rather than the Kaiser test.
Visualization: High-Steric Synthesis Workflow
Figure 2: Optimized SPPS workflow for introducing sterically hindered Ac5c residues.
Protocol B: Metabolic Stability Assay (Human Serum)
Objective: Quantitatively determine the half-life (
-
Preparation:
-
Pool human serum (Sigma or similar) from healthy donors.
-
Prepare peptide stock: 10 mM in DMSO.
-
-
Incubation:
-
Dilute peptide to final conc. of 100
M in 25% Serum / 75% PBS (pH 7.4). -
Incubate at 37°C with gentle shaking.
-
-
Sampling:
-
Time points: 0, 15, 30, 60, 120, 240 min, 24h.
-
Aliquot 100
L into 200 L of ice-cold Acetonitrile (containing 1% Formic Acid) to precipitate serum proteins and quench protease activity.
-
-
Analysis:
-
Centrifuge (10,000 x g, 10 min, 4°C).
-
Analyze supernatant via LC-MS/MS .
-
Monitor the parent ion peak area.
-
-
Calculation:
-
Plot
vs. time. -
Calculate
(slope). - .
-
Self-Validating Check: Always run a positive control (e.g., rapid degrading Leu-Enkephalin) and a negative control (e.g., D-amino acid peptide) in parallel to verify serum activity.
References
-
Kowalczyk, W. et al. (2005). The influence of 1-aminocyclopentane-1-carboxylic acid at position 2 or 3 of AVP and its analogues on their pharmacological properties. Journal of Peptide Science.
-
Locarno, S. et al. (2021).[2] Ultrashort Peptides and Gold Nanoparticles: Influence of Constrained Amino Acids on Colloidal Stability.[2] Frontiers in Chemistry.
-
Mabilleau, G. et al. (2023). Methods to improve the metabolic stability of peptides. Creative Peptides.
-
Bachem. (2024).[3] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides.
-
Wang, J. et al. (2019).[4] Antimicrobial Peptides with High Proteolytic Resistance for Combating Gram-Negative Bacteria.[4] Journal of Medicinal Chemistry.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Ultrashort Peptides and Gold Nanoparticles: Influence of Constrained Amino Acids on Colloidal Stability [frontiersin.org]
- 3. bachem.com [bachem.com]
- 4. Antimicrobial Peptides with High Proteolytic Resistance for Combating Gram-Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Ac5c vs Ac6c (cyclohexane) conformational preference comparison
The following guide provides an in-depth technical comparison of the conformational preferences of Ac5c (1-aminocyclopentanecarboxylic acid) and Ac6c (1-aminocyclohexanecarboxylic acid).
Executive Summary
In the design of peptidomimetics and foldamers,
-
Ac5c acts as a rigid
-helix specialist . Its cyclopentane ring imposes severe constraints that lock the backbone into tight helical turns ( ), making it ideal for short, structured oligomers. -
Ac6c functions as a versatile helix stabilizer . Although it favors
-helices in short sequences, the "chair" conformation of the cyclohexane ring introduces less backbone strain than the cyclopentane ring, allowing Ac6c to accommodate -helical geometries ( ) in longer peptides and specific -turn motifs.
Structural Mechanics & Ring Constraints
The divergence in conformational preference stems directly from the steric and torsional properties of the cycloalkane side chains.
Ac5c: The Cyclopentane Constraint
-
Ring Geometry: The 5-membered ring exists in an envelope or twist (half-chair) conformation.
-
Mechanistic Impact: The internal bond angles of the cyclopentane ring (
) are significantly smaller than the tetrahedral ideal ( ). To relieve this angle strain and eclipse interactions, the ring puckers, rigidly locking the atom. -
Outcome: This creates a narrow conformational energy well. The backbone torsion angles are effectively "clamped" to values that perfectly match the
-helix (i.e., tighter coiling than an -helix).
Ac6c: The Cyclohexane Stability[1]
-
Ring Geometry: The 6-membered ring adopts a highly stable chair conformation.
-
Mechanistic Impact: The chair form is essentially strain-free regarding bond angles (
) and torsional eclipsing. While the ring itself is rigid, it does not distort the geometry as aggressively as the strained 5-membered ring. -
Outcome: Ac6c allows for a slightly broader range of allowed
angles. It can support the -helix (common in short peptides) but has the unique capacity to relax into -helical structures in longer oligomers ( residues) or when influenced by solvent/sequence context.
Comparative Analysis: Conformational Preferences
Quantitative Comparison Table
| Feature | Ac5c (Cyclopentane) | Ac6c (Cyclohexane) |
| Dominant Secondary Structure | ||
| Ring Conformation | Envelope / Twist (High Strain) | Chair (Low Strain) |
| Backbone Flexibility | Low (Rigidly constrained) | Moderate (Adaptable scaffold) |
| Preferred Torsion Angles | ||
| Helix Induction Onset | Immediate (Dimer/Trimer level) | Incipient at Trimer; Stable at Pentamer |
| Hydrophobicity | Moderate | High (Bulky lipophilic core) |
| Key Application | Locking tight turns; | Stabilizing |
Helix-Type Decision Logic
The choice between Ac5c and Ac6c often dictates the resulting helical pitch. The following diagram illustrates the structural decision pathway.
Caption: Decision matrix for selecting Ac5c vs. Ac6c based on sequence length and desired secondary structure.
Experimental Validation Protocols
To rigorously determine the conformation of Ac5c/Ac6c peptides, a multi-modal approach is required. Single methods are often insufficient to distinguish between
Protocol A: Spectroscopic Differentiation (CD & NMR)
This workflow validates the helical type in solution.
1. Circular Dichroism (CD) Spectroscopy
-
Preparation: Dissolve peptide in TFE (Trifluoroethanol) or MeOH to 50-100
M. -
Measurement: Scan 190–250 nm.
-
Analysis:
-
-Helix: Distinct double minima at 208 nm and 222 nm . Ratio
. -
-Helix: Minima shift toward 205 nm and 220 nm . The band at 205 nm is often more intense, and the ratio
.
-
-Helix: Distinct double minima at 208 nm and 222 nm . Ratio
2. NMR NOESY Analysis
-
Preparation: 1-5 mM peptide in
or . -
Experiment: 2D NOESY (mixing time 200-400 ms).
-
Diagnostic Signals:
- : Strong in both helices.
-
: Medium intensity
Characteristic of -helix . -
: Weak/Medium intensity
Characteristic of -helix (Ac6c in long peptides).
-
Solvent Shielding: Perform Temperature Coefficient (
) analysis on Amide protons. Values ppb/K indicate solvent-shielded H-bonds (helical core).
Protocol B: X-Ray Crystallography Workflow
This provides the definitive
Caption: Workflow for crystallographic determination of Ac5c/Ac6c peptide conformation.
Critical Step: During refinement, pay close attention to the ring puckering parameters. For Ac6c, ensure the chair conformation is modeled with appropriate restraints if resolution is low, as the twist-boat form is energetically disfavored but possible in highly distorted packing.
References
-
Toniolo, C., et al. (2001).
-disubstituted glycines. Journal of Peptide Science . Link -
Karle, I. L., & Balaram, P. (1990).[1] Structural characteristics of alpha-helical peptide structures containing Aib residues. Biochemistry . Link
-
Paul, P. K. C., et al. (1986). Stereochemically constrained peptides.[2][3] Theoretical and experimental studies on the conformations of peptides containing 1-aminocyclohexanecarboxylic acid. Journal of the American Chemical Society . Link
-
Jiménez, A. I., et al. (2008). Application of 1-aminocyclohexane carboxylic acid to protein nanostructure computer design. Journal of Physical Chemistry B . Link
-
Crisma, M., et al. (1999). Peptide folding induced by the
-disubstituted cyclic -amino acids. Biopolymers .[4][5] Link
Sources
- 1. The role of α-, 310-, and π-helix in helix→coil transitions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Application of 1-aminocyclohexane carboxylic acid to protein nanostructure computer design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to Validating Beta-Turn Induction by 1-Aminocyclopentane-1-carboxamide (Ac5c)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of 1-Aminocyclopentane-1-carboxamide (Ac5c) as a beta-turn inducer. It is designed for researchers and scientists in the field of peptide chemistry and drug development, offering a comprehensive analysis of Ac5c's performance against other common beta-turn-inducing agents, supported by detailed experimental protocols for validation.
The Critical Role of Beta-Turns in Peptide and Protein Function
Beta-turns are the most common type of tight turn in proteins, involving four consecutive amino acid residues where the polypeptide chain reverses its direction by nearly 180 degrees. This structural motif is fundamental to the globular architecture of proteins and plays a pivotal role in molecular recognition processes, including enzyme-substrate binding, antigen-antibody interactions, and peptide hormone-receptor interactions.[1][2] The defined conformation of a beta-turn correctly orients the side chains of key amino acid residues for specific biological interactions.[1] Consequently, the ability to induce and stabilize beta-turns is a cornerstone of peptidomimetic design and drug discovery.[1][3][4]
The stabilization of beta-turns is often achieved by incorporating conformationally constrained amino acids into a peptide sequence.[2][5] These constrained residues restrict the available conformational space of the peptide backbone, favoring the formation of a turn structure. Among the various strategies, the use of Cα,α-disubstituted amino acids, particularly cyclic ones, has proven to be highly effective.[2][5]
1-Aminocyclopentane-1-carboxamide (Ac5c): A Constrained Inducer
1-Aminocyclopentane-1-carboxamide (Ac5c) is a Cα,α-disubstituted cyclic amino acid. The cyclopentane ring imposes significant steric constraints on the peptide backbone, thereby influencing its conformational preferences. Computational and experimental studies have suggested that Ac5c has a tendency to induce gamma-turn structures in dipeptide derivatives, particularly in less polar solvents.[6] However, its influence can extend to the stabilization of beta-turns within larger peptide sequences. The rigid five-membered ring of Ac5c restricts the phi (φ) and psi (ψ) torsional angles of the peptide backbone, which are critical in defining secondary structures.[5]
The incorporation of such cyclic quaternary amino acids not only promotes turn formation but can also enhance metabolic stability compared to their linear counterparts, a desirable property in therapeutic peptide design.[2][5]
Comparative Analysis: Ac5c vs. Other Beta-Turn Inducers
The efficacy of a beta-turn inducer is context-dependent, relying on the specific peptide sequence and the desired type of beta-turn. Below is a comparison of Ac5c with other commonly employed beta-turn inducers.
| Inducer | Mechanism of Turn Induction | Advantages | Disadvantages |
| 1-Aminocyclopentane-1-carboxamide (Ac5c) | Steric constraint from the cyclopentane ring restricts backbone torsional angles. | Enhanced metabolic stability; predictable conformational bias.[2][5] | May favor gamma-turns in certain contexts; synthesis can be more complex than for simple amino acids.[6] |
| Proline (Pro) | The cyclic side chain restricts the phi (φ) angle to approximately -60°, predisposing the peptide to turn. | Naturally occurring; well-characterized turn-inducing properties, especially in Pro-Xaa sequences.[7][8] | Limited to inducing specific turn types; potential for cis-trans isomerization of the peptide bond. |
| Glycine (Gly) | High conformational flexibility due to the lack of a side chain allows it to adopt dihedral angles required for various turn types. | Small size minimizes steric hindrance; frequently found in beta-turns.[8] | Lack of constraint can lead to conformational heterogeneity; may not strongly induce a single, well-defined turn. |
| α-Aminoisobutyric acid (Aib) | Gem-dimethyl substitution at the Cα atom restricts backbone dihedral angles to helical and turn regions. | Strong inducer of helical and beta-turn structures.[9] | Can favor helical structures over isolated turns depending on the sequence context. |
| D-Amino Acids | Can promote specific turn types (e.g., Type I' and II' beta-turns) that are less favored by L-amino acids. | Allows for the stabilization of non-canonical turn structures; can enhance resistance to proteolysis.[2] | Introduction of a non-natural amino acid, which may affect biological recognition. |
Experimental Validation of Beta-Turn Induction
Validating the formation of a beta-turn is crucial. A combination of spectroscopic and structural techniques provides a comprehensive understanding of the peptide's conformation in solution and in the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution.[10]
-
Nuclear Overhauser Effect Spectroscopy (NOESY): Detects through-space correlations between protons that are close in proximity (< 5 Å). Specific NOE patterns are characteristic of beta-turns.[11][12]
-
Temperature Coefficient of Amide Protons: The temperature dependence of the amide proton chemical shifts can identify hydrogen-bonded protons. In a beta-turn, the NH of residue i+3 is often involved in a hydrogen bond with the CO of residue i, resulting in a smaller temperature coefficient.[12]
-
3JHNα Coupling Constants: The magnitude of the three-bond coupling constant between the amide proton and the Cα proton can provide information about the phi (φ) dihedral angle.
-
Sample Preparation: Dissolve the peptide in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or H2O/D2O mixtures) to a concentration of 1-5 mM.
-
Data Acquisition: Acquire a 2D NOESY spectrum at a suitable temperature (e.g., 298 K) on a high-field NMR spectrometer (≥ 500 MHz). Use a mixing time appropriate for the size of the peptide (typically 150-300 ms).
-
Data Processing and Analysis: Process the data using appropriate software (e.g., TopSpin, NMRPipe). Identify and integrate cross-peaks corresponding to key inter-proton distances.
-
Structural Interpretation: Correlate the observed NOE patterns with the expected distances for different types of beta-turns.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides in solution.[13][14]
While the CD spectra of beta-turns can be diverse, they often exhibit a negative band near 205 nm and a positive band near 220-225 nm.[13][15] However, deconvolution of the CD spectrum is often necessary to quantify the percentage of different secondary structures.[13]
-
Sample Preparation: Prepare a solution of the peptide in a suitable buffer (e.g., phosphate buffer) at a concentration of 0.1-0.2 mg/mL. The buffer should be transparent in the far-UV region.
-
Data Acquisition: Record the CD spectrum from 190 to 260 nm using a CD spectropolarimeter. Use a quartz cuvette with a path length of 0.1 cm.
-
Data Analysis: Convert the raw data to mean residue ellipticity [θ]. Use deconvolution software (e.g., K2D, CDPro, CONTIN) to estimate the percentage of beta-turn, alpha-helix, beta-sheet, and random coil structures.[13]
X-ray Crystallography
Single-crystal X-ray diffraction provides a high-resolution, static picture of the peptide's conformation in the solid state.[7] This technique can unambiguously determine the presence and type of a beta-turn.[7][16]
-
Crystallization: Grow single crystals of the peptide by slow evaporation of a suitable solvent system. This is often the most challenging step.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software (e.g., SHELX, Olex2). Refine the structural model to obtain accurate atomic coordinates and geometric parameters.
-
Conformational Analysis: Analyze the backbone dihedral angles (φ and ψ) of the i+1 and i+2 residues to classify the type of beta-turn. Measure the distance between the CO of residue i and the NH of residue i+3 to confirm the presence of a hydrogen bond.
Visualizing the Process: Workflows and Mechanisms
To better understand the experimental validation process and the structural basis of beta-turn induction by Ac5c, the following diagrams are provided.
Caption: Induction of a beta-turn by Ac5c incorporation.
Caption: Workflow for validating beta-turn formation.
Conclusion
1-Aminocyclopentane-1-carboxamide (Ac5c) serves as a valuable tool for inducing beta-turn conformations in peptides. Its rigid cyclic structure provides a predictable means of constraining the peptide backbone, which can lead to enhanced biological activity and metabolic stability. While Ac5c is a potent turn inducer, its effectiveness should be compared with other agents like proline, glycine, and D-amino acids, as the optimal choice depends on the specific application. A multi-pronged experimental approach, combining NMR spectroscopy, CD spectroscopy, and X-ray crystallography, is essential for the robust validation of beta-turn formation. This comprehensive analysis ensures the rational design of peptidomimetics with well-defined three-dimensional structures for therapeutic and research purposes.
References
-
Chang, C. T., Wu, C. S., & Yang, J. T. (1978). Circular dichroic analysis of protein conformation: inclusion of the beta-turns. Analytical Biochemistry, 91(1), 13–31. [Link]
-
Perczel, A., Hollósi, M., Sándor, P., & Fasman, G. D. (1993). Quantitative analysis of cyclic beta-turn models. International Journal of Peptide and Protein Research, 41(3), 223–236. [Link]
-
Hughes, D. L., et al. (2017). Diversity of Secondary Structure in Catalytic Peptides with β-Turn-Biased Sequences. Journal of the American Chemical Society, 139(1), 148-158. [Link]
-
Bio-Rad. (n.d.). How to Analyze Protein Structure Using Circular Dichroism Spectroscopy. Bio-Rad. [Link]
-
Karle, I. L., et al. (1993). beta-turn conformations in crystal structures of model peptides containing alpha,alpha-di-n-propylglycine and alpha,alpha-di-n-butylglycine. International journal of peptide and protein research, 42(4), 305–311. [Link]
-
Formaggio, F., et al. (2003). Peptide backbone folding induced by the C(alpha)-tetrasubstituted cyclic alpha-amino acids 4-amino-1,2-dithiolane-4-carboxylic acid (Adt) and 1-aminocyclopentane-1-carboxylic acid (Ac5c). A joint computational and experimental study. Organic & Biomolecular Chemistry, 1(11), 1980–1988. [Link]
-
Che, Y., & Marshall, G. R. (2018). Protein Backbone Alteration in Non-hairpin β-Turns: Impacts on Tertiary Folded Structure and Folded Stability. Scientific reports, 8(1), 1368. [Link]
-
Glock, G., et al. (2007). Secondary structure inducing potential of beta-amino acids: torsion angle clustering facilitates comparison and analysis of the conformation during MD trajectories. Biopolymers, 88(5), 653–662. [Link]
-
Kee, K. S., & Jois, S. D. S. (2003). Design of beta-turn based therapeutic agents. Current pharmaceutical design, 9(15), 1209–1224. [Link]
-
Mtoz Biolabs. (n.d.). Interpreting of Circular Dichroism in Protein Structure Analysis. Mtoz Biolabs. [Link]
-
Crisma, M., et al. (1998). Conformation of diastereomeric peptide sequences: structural analysis of Z-D-Val-Ac6c-Gly-L-Phe-OMe. Journal of the Chemical Society, Perkin Transactions 2, (1), 73-77. [Link]
-
Harris, K. D. M., et al. (2001). Structure determination of a peptide beta-turn from powder X-ray diffraction data. Chemical Communications, (19), 1964-1965. [Link]
-
Singh, R. P., et al. (2016). REVIEW ON PEPTIDOMIMETICS: A DRUG DESIGNING TOOL. World Journal of Pharmacy and Pharmaceutical Sciences, 5(2), 568-588. [Link]
-
IMSERC. (n.d.). Protein NMR.Secondary Structure.Beta Turn. IMSERC. [Link]
-
Taylor & Francis Online. (2006). α-cycloPNA: 1-Aminocylopentane-1-carboxylic Acid-Derived Peptide Nucleic Acid. Nucleosides, Nucleotides and Nucleic Acids, 25(9-11), 1157-1159. [Link]
-
Liu, T., & Guo, Z. (2011). Peptidomimetics, a synthetic tool of drug discovery. Mini reviews in medicinal chemistry, 11(1), 2–12. [Link]
-
Kumar, A., et al. (2023). Peptidomimetics as next – generation therapeutic applications. Frontiers in Pharmacology, 14, 1282216. [Link]
-
Toth, G. K., & Toth, I. (2008). Use of Circular Dichroism to Determine Secondary Structure of Neuropeptides. Methods in molecular biology (Clifton, N.J.), 494, 25–37. [Link]
-
Harris, K. D. M., et al. (2001). Ab initio structure determination of a peptide β-turn from powder X-ray diffraction data. Chemical Communications, (19), 1964-1965. [Link]
-
O'Mahony, G., et al. (2023). β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid. The Journal of organic chemistry, 88(20), 14589–14598. [Link]
- Google Patents. (n.d.). WO2008138621A2 - Synthesis of aminocyclopentane carboxylic acids.
-
ResearchGate. (n.d.). Beta-branched amino acids stabilize specific conformations of cyclic hexapeptides. ResearchGate. [Link]
-
O'Mahony, G., et al. (2023). β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid. The Journal of organic chemistry, 88(20), 14589–14598. [Link]
-
PDB-101. (n.d.). Beta turns. PDB-101. [Link]
-
Shankman, S., et al. (1959). Synthesis of Peptides of 1-Aminocyclopentanecarboxylic Acid. Journal of Medicinal Chemistry, 1(1), 42-45. [Link]
-
Torbeev, V. Y., & Dunbrack, R. L., Jr (2019). A new clustering and nomenclature for beta turns derived from high-resolution protein structures. PLoS computational biology, 15(3), e1006844. [Link]
-
ResearchGate. (n.d.). Chemical shift patterns for five types of β -turns. For all.... ResearchGate. [Link]
-
Gilon, C., et al. (1998). 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs. Biopolymers, 47(1), 5–19. [Link]
-
Toniolo, C., et al. (2000). Preferred conformation of peptides based on cycloaliphatic C(alpha,alpha)-disubstituted glycines: 1-amino-cycloundecane-1-carboxylic acid (Ac11c). Journal of peptide science : an official publication of the European Peptide Society, 6(11), 571–583. [Link]
-
Searle, M. S., et al. (1995). NMR evidence for the nucleation of a β-hairpin peptide conformation in water by an Asn-Gly type I′ β-turn sequence. Chemical Communications, (6), 731-732. [Link]
-
Boussard, G., & Marraud, M. (1987). .beta.-Turns in model dipeptides. An infrared quantitative analysis with NMR correlation. Journal of the American Chemical Society, 109(5), 1373–1378. [Link]
-
Bandyopadhyay, A., et al. (1993). Characterization of beta-turns in cyclic hexapeptides in solution by Fourier transform IR spectroscopy. Biopolymers, 33(2), 201–207. [Link]
-
MDPI. (2021). Investigating the Disordered and Membrane-Active Peptide A-Cage-C Using Conformational Ensembles. Molecules, 26(12), 3584. [Link]
-
Datta, S., et al. (2004). Peptide helices with pendant cycloalkane rings. Characterization of conformations of 1-aminocyclooctane-1-carboxylic acid (Ac8c) residues in peptides. Journal of peptide science : an official publication of the European Peptide Society, 10(3), 160–172. [Link]
-
Hoang, H. N., et al. (2019). Twists or turns: stabilising alpha vs. beta turns in tetrapeptides. Chemical science, 10(42), 9787–9795. [Link]
-
Beta-turn. (n.d.). In Wikipedia. Retrieved March 7, 2024, from [Link]
-
MDPI. (2021). Synthesis and Structural Study of a New β-Turn Inducer Peptidomimetic Incorporating 1-Amino-1-Aminomethylcyclohexane. Chem. Proc., 8(1), 67. [Link]
-
PubChem. (n.d.). 1-Aminocyclopentane-1-carboxamide hydrochloride. PubChem. [Link]
-
PubChem. (n.d.). 1-Aminocyclopentanecarboxamide. PubChem. [Link]
-
ResearchGate. (n.d.). Some differences between type II′ and I′ β-turns. (a) Widening of.... ResearchGate. [Link]
-
ResearchGate. (n.d.). β- and γ-turns in proteins revisited: A new set of amino acid turn-type dependent positional preferences and potentials. ResearchGate. [Link]
-
CAS Common Chemistry. (n.d.). 1-Aminocyclopentanecarboxylic acid. CAS Common Chemistry. [Link]
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- 7. Diversity of Secondary Structure in Catalytic Peptides with β-Turn-Biased Sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interactive Biochemistry [chem.uwec.edu]
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Safety Operating Guide
Operational Guide: Proper Handling and Disposal Procedures for 1-Aminocyclopentane-1-carboxamide Hydrochloride
Here is the comprehensive, step-by-step operational guide for the proper handling and disposal of 1-Aminocyclopentane-1-carboxamide hydrochloride.
Executive Summary & Mechanistic Hazard Assessment
1-Aminocyclopentane-1-carboxamide hydrochloride (CAS: 17704-76-6) is a critical intermediate and potent inhibitor utilized in advanced biochemical research, particularly in the development of neutral endopeptidase (NEP) inhibitors and peptide mimetics [1].
Before executing any disposal procedures, laboratory personnel must understand the causality behind the compound's hazard classifications. The presence of the hydrochloride salt significantly increases the compound's aqueous solubility. While this is beneficial for biological assays, it facilitates rapid absorption across mucous membranes if the powder is aerosolized or ingested. Furthermore, the carboxamide group acts as both a hydrogen bond donor and acceptor; this dual functionality, while essential for robust enzyme targeting, directly contributes to its irritant properties on biological tissues (skin, eyes, and respiratory tract) [1, 2].
Table 1: Physicochemical and Hazard Profile
| Property | Specification |
| Chemical Name | 1-Aminocyclopentane-1-carboxamide hydrochloride |
| CAS Number | 17704-76-6 |
| Molecular Formula | C6H13ClN2O |
| Molecular Weight | 164.63 g/mol |
| Physical State | Solid (Crystalline Powder) |
| GHS Hazard Codes | H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Serious eye irritation), H335 (Respiratory irritation) |
Risk Assessment and Required PPE
To mitigate the risks associated with the H315, H319, and H335 hazard codes, all disposal and cleanup operations must be conducted under strict personal protective equipment (PPE) protocols [2].
-
Respiratory Protection: Handling of dry powders must occur within a certified chemical fume hood. If a spill occurs outside a hood, an N95 or P100 particulate respirator is required to prevent the inhalation of H335-classified dust.
-
Dermal/Ocular Protection: Nitrile gloves (double-gloving is recommended for spill cleanup), a fastened lab coat, and splash-proof chemical safety goggles are mandatory to prevent dermal absorption and eye irritation.
Step-by-Step Disposal Protocols
Laboratory chemical waste must be managed according to the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines. 1-Aminocyclopentane-1-carboxamide hydrochloride waste must never be discharged into municipal sewer systems or standard trash [3, 4].
Solid Waste Disposal (Unused Product & Contaminated Consumables)
-
Collection: Gather all unused powder, contaminated weighing boats, filter papers, and disposable spatulas.
-
Containment: Place the materials into a chemically compatible, leak-proof secondary container (e.g., a high-density polyethylene (HDPE) wide-mouth jar). Do not use unlined metal containers, as residual hydrochloride salts can induce corrosion over time [5].
-
Labeling: Immediately affix a hazardous waste label. The label must explicitly state "Hazardous Waste: 1-Aminocyclopentane-1-carboxamide hydrochloride" and indicate the primary hazards (Toxic/Irritant) [4].
-
Storage: Store in a designated satellite accumulation area. Ensure the container is tightly sealed unless actively adding waste.
Aqueous and Organic Liquid Waste Disposal
When the compound is dissolved in solvents during synthesis or biological assays:
-
Segregation: Determine the nature of the solvent. If dissolved in water or non-halogenated solvents (e.g., ethanol, DMSO), direct the mixture to the Non-Halogenated waste carboy. If mixed with halogenated solvents (e.g., DCM, chloroform), direct it to the Halogenated waste carboy [3].
-
Headspace: Fill liquid waste containers only to 80-90% capacity. Leaving a 1-2 inch gap allows for safe vapor expansion[4].
-
Compatibility Check: Ensure the waste stream does not contain strong oxidizing agents, which may react exothermically with the primary amine group.
Caption: Workflow for the segregation, containment, and RCRA-compliant disposal of 1-Aminocyclopentane-1-carboxamide hydrochloride waste.
Emergency Spill Response Protocol
In the event of an accidental release of the solid powder, immediate and methodical action is required to prevent aerosolization and cross-contamination [2, 5].
-
Evacuation and Ventilation: Clear the immediate area. Ensure the laboratory's HVAC system is functioning to dilute any airborne particulates.
-
PPE Donning: Equip appropriate respiratory and dermal protection as outlined in Section 2.
-
Dust Suppression (Critical Step): Do not dry sweep. Dry sweeping will aerosolize the fine crystalline powder, exacerbating the H335 respiratory hazard. Instead, lightly moisten the spill area with a compatible solvent (e.g., water or a dilute ethanol solution) using a spray bottle.
-
Collection: Use non-sparking tools or stiff cardboard to scoop the moistened slurry into a sealable hazardous waste bag. Use damp paper towels to capture the remaining residue [5].
-
Decontamination: Wash the affected surface thoroughly with soap and water to remove any residual hydrochloride salts, which could otherwise persist and cause delayed contact irritation.
-
Disposal: Treat all cleanup materials as hazardous solid waste.
Caption: Step-by-step spill response protocol for 1-Aminocyclopentane-1-carboxamide hydrochloride powder.
Regulatory Compliance and Waste Manifesting
Under EPA RCRA regulations, laboratories must adhere to strict accumulation limits and timelines to avoid severe regulatory penalties and ensure environmental safety [3, 5].
-
Accumulation Limits: Never accumulate more than 55 gallons of standard hazardous waste or 1 quart of acute hazardous waste in a satellite accumulation area [3].
-
Time Limits: For Large Quantity Generators (LQGs), waste must be transferred to a licensed Treatment, Storage, and Disposal (TSD) facility within 90 days. Small Quantity Generators (SQGs) may have up to 180 days [5].
-
Manifesting: Work directly with your institution's Environmental Health and Safety (EHS) department to complete the "Request for Disposal of Hazardous Waste Form." Unknown or improperly labeled waste will be rejected by EHS, delaying safe removal [4].
References
-
National Institutes of Health (NIH). "1-Aminocyclopentane-1-carboxamide hydrochloride | C6H13ClN2O | CID 54593188 - PubChem." PubChem,[Link]
-
Environmental Marketing Services. "Chemistry Lab Waste Disposal." EMS LLC, [Link]
-
Old Dominion University. "Chemical Waste Management." ODU Environmental Health and Safety,[Link]
-
Case Western Reserve University. "RCRA | Environmental Health and Safety." CWRU EHS,[Link]
Personal protective equipment for handling 1-Aminocyclopentane-1-carboxamide hydrochloride
Topic: Personal protective equipment for handling 1-Aminocyclopentane-1-carboxamide hydrochloride Content Type: Operational Safety & Logistics Guide[1][2]
CAS: 17704-76-6 | Molecular Formula: C₆H₁₃ClN₂O[3]
Executive Safety Directive
Status: HIGH ALERT (Treat as Toxic) Signal Word: DANGER
As a Senior Application Scientist, I cannot overstate the importance of respecting the "salt" nature of this compound. While often used as a building block in peptide synthesis and medicinal chemistry (specifically for non-proteinogenic amino acid analogs), 1-Aminocyclopentane-1-carboxamide hydrochloride presents a dual hazard profile: chemical toxicity (Acute Tox. 3/4) and physical particulate risks (irritant dust).
Immediate Hazard Snapshot:
-
H319: Causes serious eye irritation.[2]
The Core Threat: The hydrochloride salt form is often hygroscopic and electrostatic. This means it clings to spatulas and gloves, and upon drying, it becomes a fine, airborne dust that is easily inhaled or ingested inadvertently.
The "Defense-in-Depth" PPE Strategy
Do not rely on a single layer of protection. This protocol uses a multi-barrier approach designed to fail safely.
A. Respiratory Protection (The Primary Barrier)
Requirement: Engineering Control First, PPE Second.
-
Primary: All open-container handling (weighing, transfer) must occur inside a certified Chemical Fume Hood or Biological Safety Cabinet (Class II, Type B2) .
-
Secondary (If Hood Unavailable): A half-face respirator with P100 (HEPA) cartridges.
-
Why? Simple N95 dust masks often fail to seal against facial stubble or during movement. P100 filters block 99.97% of particulates, critical for H301 (Toxic) solids.
-
B. Dermal Protection (The Contact Barrier)
Requirement: Double-Gloving Technique.
-
Inner Layer: 4 mil Nitrile (Bright color, e.g., Orange/Blue).
-
Outer Layer: 4-5 mil Nitrile (Contrasting color, e.g., Purple/Black).
C. Ocular Protection
Requirement: Chemical Splash Goggles (ANSI Z87.1+).
-
Why? Safety glasses with side shields are insufficient for fine powders. Air currents can carry dust behind standard lenses. Goggles provide a seal against airborne particulates.
D. Body Shielding
Requirement: High-Neck Laboratory Coat (Buttoned).
-
Recommendation: Use a lab coat with knit cuffs .
-
Why? Open sleeves act as scoops, trapping chemical dust against the wrist and forearm. Knit cuffs create a seal with the glove.
-
Operational Workflow & Engineering Controls
The following workflow minimizes the "Chain of Exposure."
Phase 1: Weighing & Transfer (Highest Risk)
-
Static Control: Use an ionizing bar or anti-static gun on the weighing boat before dispensing. The HCl salt is prone to static charge, which causes "jumping" of particles.
-
The "Tunnel" Method: Do not remove the stock bottle from the hood. Place the balance inside the hood (if vibration allows) or use a draft shield.
-
Wet Wipe Down: Immediately after weighing, wipe the balance area with a damp Kimwipe (water/ethanol) to capture invisible dust.
Phase 2: Reaction Setup
-
Solubilization: Dissolve the solid as quickly as possible. Once in solution (water, methanol, or DMF), the respiratory risk drops significantly, though skin absorption risks remain.
-
Neutralization: Be aware that adding base (e.g., NaOH, TEA) to the HCl salt will liberate the free amine. This may change the volatility profile and odor; maintain hood ventilation.
Phase 3: Waste Management
-
Solid Waste: Contaminated paper towels, gloves, and weighing boats must be bagged inside the hood before disposal in the solid hazardous waste drum.
-
Liquid Waste: Segregate into Basic Organic Waste (if neutralized) or Acidic Organic Waste streams.
Visualizing the Safety Logic
The following diagram illustrates the critical control points where PPE and Engineering controls intersect.
Caption: Operational flow highlighting the "Critical Risk" zone during weighing, which must occur within the Engineering Control Zone (Fume Hood).
Emergency Response Data
| Scenario | Immediate Action | Medical/Follow-up |
| Inhalation | Evacuate to fresh air immediately. | Seek medical attention. Respiratory irritation can be delayed. |
| Skin Contact | Brush off dry powder gently, then wash with soap/water for 15 min. | Monitor for redness/blistering (dermatitis). |
| Eye Contact | Flush with eyewash station for 15 min (hold eyelids open). | Requires ophthalmologist review due to acidic salt nature. |
| Spill (Solid) | Do NOT sweep dry. Cover with wet paper towels to dampen, then scoop. | Treat waste as hazardous chemical debris. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54593188, 1-Aminocyclopentane-1-carboxamide hydrochloride. PubChem.[7] [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). United States Department of Labor. [Link]
Sources
- 1. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 2. phytotechlab.com [phytotechlab.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. peptide.com [peptide.com]
- 7. 1-Aminocyclopentane-1-carboxamide hydrochloride | C6H13ClN2O | CID 54593188 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
